Euphorbia factor L8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
218916-53-1 |
|---|---|
Molecular Formula |
C30H37NO7 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/b17-13+/t18-,22-,23+,24-,25-,26-,30+/m0/s1 |
InChI Key |
PJHBZROILRCFRB-RBZGWYANSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CN=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CN=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Euphorbia Factor L8: A Technical Guide to its Discovery and Isolation from Euphorbia lathyris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8, a complex diterpenoid of the lathyrane class, has been identified within the seeds of Euphorbia lathyris. This technical guide provides a comprehensive overview of the discovery and isolation of this bioactive compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its potential biological activities through an examination of related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The plant kingdom is a rich reservoir of structurally diverse and biologically active secondary metabolites, many of which have been developed into life-saving pharmaceuticals. The genus Euphorbia is renowned for producing a wide array of diterpenoids, with the lathyrane family being of significant interest due to their complex chemical structures and promising pharmacological activities. Euphorbia lathyris, commonly known as caper spurge, is a notable species within this genus and has been a source of numerous bioactive compounds.
This whitepaper focuses on a specific lathyrane diterpenoid isolated from Euphorbia lathyris: this compound. First reported in the early 21st century, this compound has garnered attention for its intricate molecular architecture. Understanding the methods of its discovery and isolation is paramount for enabling further research into its therapeutic potential.
Discovery and Structural Elucidation
This compound was first isolated from the seeds of Euphorbia lathyris as part of ongoing investigations into the chemical constituents of this plant species[1][2][3]. The structure of this compound was elucidated through a combination of comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction[1][2].
Its systematic name is (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, and its molecular formula is C30H37NO7[1][3]. The molecule possesses a tricyclic lathyrane skeleton, which consists of fused five-, eleven-, and three-membered rings[1][2].
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H37NO7 | [1][3] |
| Molecular Weight | 523.60 g/mol | [2] |
| Appearance | Colorless block crystals | [2] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P212121 | [2] |
| a (Å) | 10.162(6) | [2] |
| b (Å) | 15.249(5) | [2] |
| c (Å) | 18.802(9) | [2] |
| V (ų) | 2914(2) | [2] |
| Z | 4 | [2] |
Table 3: 13C NMR Spectroscopic Data for this compound (150 MHz, CDCl3)
| Carbon No. | Chemical Shift (δ, ppm) | Reference |
| 1 | 48.6 | [2] |
| 2 | 37.7 | [2] |
| 3 | 81.6 | [2] |
| 4 | 52.3 | [2] |
| 5 | 65.5 | [2] |
| 6 | 144.4 | [2] |
| 7 | 34.9 | [2] |
| 8 | 21.0 | [2] |
| 9 | 35.4 | [2] |
| 10 | 25.3 | [2] |
| 11 | 28.5 | [2] |
| 12 | 146.6 | [2] |
| 13 | 134.3 | [2] |
| 14 | 196.6 | [2] |
| 15 | 92.5 | [2] |
| 16 | 14.2 | [2] |
| 17 | 115.5 | [2] |
| 18 | 29.0 | [2] |
| 19 | 16.8 | [2] |
| 20 | 12.4 | [2] |
| Nicotinoyl-C=O | 164.9 | [2] |
| Nicotinoyl-C2 | 126.0 | [2] |
| Nicotinoyl-C3 | 137.0 | [2] |
| Nicotinoyl-C4 | 123.3 | [2] |
| Nicotinoyl-C5 | 153.5 | [2] |
| Nicotinoyl-C6 | 151.0 | [2] |
| Acetyl-C=O (at C5) | 170.2 | [2] |
| Acetyl-CH3 (at C5) | 21.6 | [2] |
| Acetyl-C=O (at C15) | 169.7 | [2] |
| Acetyl-CH3 (at C15) | 22.1 | [2] |
Note: Complete 1H NMR, Mass Spectrometry, and IR data for this compound were not available in the reviewed literature.
Experimental Protocols
The following is a detailed protocol for the isolation of this compound from the seeds of Euphorbia lathyris, based on the methodology reported in the literature[1][2].
4.1. Plant Material
-
Seeds of Euphorbia lathyris (10 kg) were collected.
4.2. Extraction
-
The collected seeds were extracted with 95% ethanol at room temperature.
-
The resulting extract was concentrated in vacuo.
-
The concentrated extract was then filtered.
4.3. Solvent Partitioning
-
The filtrate was partitioned between ethyl acetate (EtOAc) and water (H2O).
-
The EtOAc soluble fraction (1 kg) was collected for further purification.
4.4. Chromatographic Purification
-
Silica Gel Column Chromatography (Step 1):
-
The EtOAc soluble material was subjected to silica gel column chromatography (160–200 mesh, 4 kg).
-
A stepwise elution with a petroleum ether-EtOAc gradient was used.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
-
Reversed-Phase C18 Column Chromatography:
-
Fraction 5 (7.5 g) from the initial silica gel column was applied to a reversed-phase C18 silica gel column.
-
Elution was carried out with a methanol-water (7:3) solvent system.
-
-
Silica Gel Column Chromatography (Step 2):
-
Fraction 5.2 (1.4 g) from the C18 column was further purified by silica gel column chromatography (200–300 mesh, 50 g).
-
Elution with petroleum ether-EtOAc (5:1) afforded this compound.
-
4.5. Crystallization
-
The isolated this compound was recrystallized from acetone at room temperature to yield colorless block crystals suitable for X-ray diffraction analysis.
Note: A specific yield for the isolation of this compound was not reported in the primary literature.
Visualizations: Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Proposed Inhibition of the NF-κB Signaling Pathway by Lathyrane Diterpenoids
While the specific mechanism of action for this compound has not been elucidated, numerous lathyrane diterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[4][5][6]. The following diagram illustrates a plausible mechanism.
Caption: Inhibition of the NF-κB pathway by lathyrane diterpenoids.
Proposed Mechanism of P-glycoprotein (P-gp) Modulation by Lathyrane Diterpenoids
Several lathyrane diterpenoids have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by modulating the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump[7][8][9][10][11]. The diagram below outlines a potential mechanism for this activity.
Caption: P-glycoprotein modulation by lathyrane diterpenoids.
Biological Activity and Future Perspectives
While specific biological activities for this compound are not extensively documented, the broader class of lathyrane diterpenoids has been shown to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and multidrug resistance reversal activities[4][7][9]. The proposed mechanisms of action, such as the inhibition of the NF-κB signaling pathway and modulation of P-glycoprotein, suggest that this compound and its analogues could be promising candidates for further investigation in the fields of oncology and inflammatory diseases.
The detailed isolation protocol and structural data provided in this guide are intended to facilitate future research efforts. Further studies are warranted to fully characterize the bioactivity of this compound, elucidate its precise mechanism of action, and explore its potential for therapeutic applications. The synthesis of analogues and structure-activity relationship (SAR) studies will also be crucial in optimizing its pharmacological profile.
Conclusion
This compound represents a structurally complex and intriguing natural product from Euphorbia lathyris. This technical guide has consolidated the available information on its discovery, isolation, and characterization. The provided experimental protocols and tabulated data offer a solid foundation for researchers to build upon. The potential for this class of compounds to modulate key biological pathways highlights the importance of continued exploration of natural products in the quest for novel therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Euphorbia Factor L8: A Technical Guide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data and experimental protocols for Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This guide is intended to serve as a technical resource for the identification, characterization, and further investigation of this compound.
Summary of Spectroscopic Data
This compound possesses the molecular formula C₃₀H₃₇NO₇ and a molecular weight of 523.61 g/mol .[1] Its structure has been elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 150 MHz, reveals 30 distinct carbon signals, consistent with its molecular formula. The chemical shifts are indicative of a complex diterpenoid structure containing carbonyl groups, olefinic carbons, and a variety of aliphatic carbons.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 48.6 |
| 2 | 37.7 |
| 3 | 81.6 |
| 4 | 52.3 |
| 5 | 65.5 |
| 6 | 144.4 |
| 7 | 34.9 |
| 8 | 21.0 |
| 9 | 35.4 |
| 10 | 25.3 |
| 11 | 28.5 |
| 12 | 146.6 |
| 13 | 134.3 |
| 14 | 196.6 |
| 15 | 92.5 |
| 16 | 14.2 |
| 17 | 115.5 |
| 18 | 29.0 |
| 19 | 16.8 |
| 20 | 12.4 |
| 21 | 164.9 |
| 22 | 126.0 |
| 23 | 137.0 |
| 24 | 123.3 |
| 25 | 153.5 |
| 26 | 151.0 |
| 27 | 170.2 |
| 28 | 21.6 |
| 29 | 169.7 |
| 30 | 22.1 |
| Source: Li et al., 2008[1] |
Mass Spectrometry (MS)
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) has been utilized for the analysis of this compound. In positive ionization mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight of the compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 524.3 (calculated for C₃₀H₃₈NO₇⁺) |
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound is not detailed in the available literature. However, based on the known structure, characteristic absorption bands are expected for the carbonyl groups (esters and a ketone), carbon-carbon double bonds, and carbon-oxygen single bonds. For comparison, the IR spectrum of the related compound Euphorbia factor L3 shows absorption bands at 1739 cm⁻¹ and 1714 cm⁻¹ (C=O stretching), and 1650 cm⁻¹ and 1622 cm⁻¹ (C=C stretching).
Experimental Protocols
Isolation of this compound
The isolation of this compound from the seeds of Euphorbia lathyris is a multi-step process involving extraction and chromatographic separation.
Workflow for Isolation of this compound
Caption: Isolation workflow for this compound.
-
Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by repeated column chromatography.
-
Crystallization: The purified compound is crystallized from a suitable solvent system to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Mass Spectrometry:
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via the LC system.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a specific mass range.
Infrared Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Logical Relationships in Spectroscopic Analysis
The combination of different spectroscopic techniques is crucial for the unambiguous structure elucidation of complex natural products like this compound.
Spectroscopic Data Integration for Structure Elucidation
Caption: Integration of spectroscopic data for structural analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.
References
Euphorbia Factor L8 from Seeds: A Technical Guide to Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Euphorbia factor L8, a lathyrane diterpenoid found in the seeds of Euphorbia lathyris. The document details its natural abundance, extraction and purification yields, and current understanding of its cytotoxic mechanisms, with a focus on the induction of apoptosis. Experimental protocols and visual diagrams of key processes are included to support research and development efforts.
Natural Abundance and Yield
Euphorbia lathyris, commonly known as caper spurge, is the primary source of this compound. Quantitative analysis of its seeds has provided specific data on the concentration of this compound.
Table 1: Natural Abundance of this compound in Euphorbia lathyris Seeds
| Plant Material | Analytical Method | Concentration (mg/g of seed) | Reference |
| Unprocessed Seeds | HPLC-ESI-MS | 0.425 | [1] |
| Processed Seeds | HPLC-ESI-MS | 0.286 | [1] |
The yield of this compound is dependent on the efficiency of the extraction and purification process. While a definitive overall yield is not explicitly stated in the literature, an approximate yield can be inferred from published experimental protocols. The diterpenoid fraction, which includes various Euphorbia factors, constitutes approximately 3-5% of the seed oil.
Experimental Protocols
Extraction and Isolation of this compound
A detailed multi-step protocol for the isolation of this compound from the seeds of Euphorbia lathyris has been reported. The process begins with a large-scale ethanol extraction followed by solvent partitioning and a series of chromatographic separations.
Protocol 1: Extraction and Isolation [2][3]
-
Extraction: Powdered seeds of Euphorbia lathyris (e.g., 10 kg) are extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, which contains the diterpenoids, is collected.
-
Silica Gel Column Chromatography (Initial): The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a stepwise gradient of petroleum ether and ethyl acetate.
-
Reversed-Phase Column Chromatography: Fractions containing the compounds of interest are further purified using reversed-phase (RP-18) silica gel column chromatography with a methanol/water mobile phase.
-
Silica Gel Column Chromatography (Final): The fraction containing this compound is subjected to a final round of silica gel column chromatography with a petroleum ether/ethyl acetate eluent to yield the purified compound.
-
Recrystallization: The final product can be further purified by recrystallization from a solvent such as acetone.
Quantification of this compound
High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a precise method for the quantification of this compound in seed extracts.
Protocol 2: HPLC-ESI-MS Analysis [1]
-
Chromatographic Column: Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 272 nm and ESI-MS in positive ionization mode.
-
Quantification: A calibration curve is generated using a purified standard of this compound.
Biological Activity and Mechanism of Action
This compound, along with other lathyrane diterpenoids, has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis through the intrinsic or mitochondrial pathway.
Studies on lathyrane diterpenoids suggest a multi-faceted mechanism of action that includes:
-
Induction of Apoptosis: These compounds trigger programmed cell death in cancer cells.[4][5]
-
Modulation of Bcl-2 Family Proteins: They have been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization.[6][7]
-
Activation of Caspases: The release of cytochrome c from the mitochondria initiates a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3.[7]
-
Cell Cycle Arrest: Some lathyrane diterpenoids have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[1]
-
Inhibition of PI3K/Akt/mTOR Pathway: There is evidence to suggest that some lathyrane diterpenoids can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway of Lathyrane Diterpenoid-Induced Apoptosis
Caption: Proposed mechanism of apoptosis induction by lathyrane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Euphorbia Factor L8: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a complex diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are noted for their diverse and potent biological activities, including anti-inflammatory effects, cytotoxicity against cancer cell lines, and the ability to modulate multidrug resistance (MDR).[3][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data and outlines standard methodologies for the characterization of these critical parameters.
Chemical Profile
| Property | Value | Source |
| Molecular Formula | C30H37NO7 | [1][2] |
| Molecular Weight | 523.61 g/mol | [1][2] |
| Class | Lathyrane Diterpenoid | [3] |
| Source | Seeds of Euphorbia lathyris | [1][2] |
| Systematic Name | (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene | [2][5] |
Solubility Characteristics
While specific quantitative solubility data for this compound in a range of solvents remains to be published, qualitative information can be inferred from its isolation and purification procedures. Furthermore, solubility data for other lathyrane diterpenoids can provide valuable insights.
Qualitative Solubility
The extraction and purification of this compound involves the use of various organic solvents, indicating its solubility in these media.
| Solvent/System | Application | Inference |
| 95% Ethanol | Initial extraction from plant material | Soluble |
| Ethyl Acetate (EtOAc) | Liquid-liquid partitioning | Soluble |
| Petroleum Ether-EtOAc | Column chromatography elution | Soluble in nonpolar/moderately polar mixtures |
| Methanol/Water (7:3) | Reversed-phase column chromatography | Soluble in polar organic/aqueous mixtures |
| Acetone | Recrystallization | Soluble |
| Chloroform (CDCl3) | NMR analysis | Soluble |
Quantitative Solubility of Related Lathyrane Diterpenoids
Quantitative data for the related compound, Euphorbia factor L7b, is available from commercial suppliers and provides a useful surrogate for estimating the solubility of this compound.
| Compound | Solvent | Concentration | Notes |
| Euphorbia factor L7b | DMSO | 50 mg/mL (86.11 mM) | Ultrasonic assistance may be required.[6] |
| Euphorbia factor L7b | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.15 mM) | Formulation for in vivo studies.[6] |
| Euphorbia factor L7b | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.15 mM) | Formulation for in vivo studies.[6] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]
Methodology
-
Preparation of a Saturated Solution:
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution.
-
This is typically done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.[7]
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]
-
Caption: A generalized workflow for determining equilibrium solubility.
Stability Characteristics
Detailed stability studies for this compound have not been published. However, recommendations for related compounds and established guidelines for stability testing of active pharmaceutical ingredients provide a framework for assessing its stability.
Storage Recommendations
For related lathyrane diterpenoids, such as Euphorbia factor L2 and L7b, storage of solid material is recommended at -20°C for long-term stability.[9] Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[6][9]
| Condition | Solid Material | Stock Solution |
| Long-term | -20°C | -80°C (up to 6 months) |
| Short-term | -20°C (up to 1 month) |
Experimental Protocol for Stability Assessment
Stability studies should be conducted according to established guidelines, such as those from the Committee for Proprietary Medicinal Products (CPMP).[10]
Long-Term Stability Testing
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10][11]
-
Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11]
Accelerated Stability Testing
-
Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[10][11]
Forced Degradation Studies
Forced degradation (stress testing) is used to identify potential degradation products and establish degradation pathways. It also helps in developing stability-indicating analytical methods.
-
Conditions:
-
Acidic: Exposure to a suitable concentration of acid (e.g., 0.1 M HCl).
-
Basic: Exposure to a suitable concentration of base (e.g., 0.1 M NaOH).
-
Oxidative: Exposure to an oxidizing agent (e.g., 3% H2O2).
-
Thermal: Exposure to elevated temperatures (e.g., 60°C).
-
Photolytic: Exposure to light (e.g., UV and visible light).
-
Caption: Workflow for a forced degradation study.
Potential Signaling Pathways
The biological effects of lathyrane diterpenoids are mediated through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, studies on related compounds suggest several potential targets.
-
NF-κB Signaling Pathway: Lathyrane diterpenoid hybrids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12][13] This involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the phosphorylation of IκBα.[12][13]
-
P-glycoprotein (P-gp) Modulation: Several lathyrane diterpenoids are potent modulators of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[3][14] They can reverse MDR by inhibiting the efflux pump activity of P-gp.[14]
-
Apoptosis Induction: Related compounds, such as Euphorbia factor L2, have been shown to induce apoptosis in cancer cells via the mitochondrial pathway.[9]
Caption: Overview of signaling pathways potentially modulated by lathyrane diterpenoids.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While direct quantitative data is limited, a strong foundation for further investigation can be built upon the qualitative solubility profile, data from related compounds, and established experimental protocols. The outlined methodologies for solubility and stability testing provide a clear path for generating the necessary data for drug development. Furthermore, the potential modulation of key signaling pathways, such as NF-κB and P-gp, highlights the therapeutic promise of this class of compounds and warrants further mechanistic studies.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]
- 5. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Euphorbia factor L8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a complex diterpenoid of the lathyrane class, isolated from the seeds of Euphorbia lathyris.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
This compound is a crystalline solid with a complex molecular architecture. Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Systematic Name | (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene | [1][2] |
| Molecular Formula | C30H37NO7 | [1][2] |
| Molecular Weight | 523.61 g/mol | [1][2] |
| Melting Point | 469(1) K (196 °C) | [3] |
| Appearance | Colorless block crystals | [2] |
| Solubility | Soluble in acetone, ethyl acetate | [2] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 600.7 ± 55.0 °C | |
| Density | 1.21 ± 0.1 g/cm³ | |
| pKa | 3.10 ± 0.10 | |
| XlogP | 4.5 | |
| Topological Polar Surface Area | 109 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 8 |
Spectroscopic Data
The ¹³C NMR spectrum of this compound has been fully assigned, providing a carbon fingerprint of the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) | Source |
| 1 | 48.6 | [2] |
| 2 | 37.7 | [2] |
| 3 | 81.6 | [2] |
| 4 | 52.3 | [2] |
| 5 | 65.5 | [2] |
| 6 | 144.4 | [2] |
| 7 | 34.9 | [2] |
| 8 | 21.0 | [2] |
| 9 | 35.4 | [2] |
| 10 | 25.3 | [2] |
| 11 | 28.5 | [2] |
| 12 | 146.6 | [2] |
| 13 | 134.3 | [2] |
| 14 | 196.6 | [2] |
| 15 | 92.5 | [2] |
| 16 | 14.2 | [2] |
| 17 | 115.5 | [2] |
| 18 | 29.0 | [2] |
| 19 | 16.8 | [2] |
| 20 | 12.4 | [2] |
| 21 (Nicotinoyl C=O) | 164.9 | [2] |
| 22 (Nicotinoyl C) | 126.0 | [2] |
| 23 (Nicotinoyl C) | 137.0 | [2] |
| 24 (Nicotinoyl C) | 123.3 | [2] |
| 25 (Nicotinoyl C) | 153.5 | [2] |
| 26 (Nicotinoyl C) | 151.0 | [2] |
| 27 (Acetoxy C=O) | 170.2 | [2] |
| 28 (Acetoxy CH₃) | 21.6 | [2] |
| 29 (Acetoxy C=O) | 169.7 | [2] |
| 30 (Acetoxy CH₃) | 22.1 | [2] |
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Source |
| H-1 | 3.60 | dd | 13.2, 7.2 | [1] |
| H-7 | 2.16 | m | [1] | |
| H-8 | 1.74 | m | [1] | |
| H-12 | 6.83 | d | 10.2 | [1] |
| H-16 | 1.21 | d | 7.2 | [1] |
| H-17 | 1.31 | s | [1] | |
| H-19 | 1.35 | s | [1] | |
| Nicotinoyl H | 9.20 | t | 1.2 | [1] |
| Nicotinoyl H | 7.74 | dd | 7.8 | [1] |
Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize this compound.
| Ion | m/z | Source |
| [M+H]⁺ | 524 | [1] |
| [M+Na]⁺ | 546 | [1] |
Specific IR absorption data for this compound is not detailed in the available literature. However, based on its functional groups (esters, ketone, alkenes, aromatic ring), characteristic peaks would be expected in the ranges of 1735-1750 cm⁻¹ (ester C=O stretch), ~1680 cm⁻¹ (ketone C=O stretch), ~1640 cm⁻¹ (alkene C=C stretch), and in the aromatic region.
Crystal Structure
Single-crystal X-ray diffraction analysis has confirmed the structure of this compound.[2]
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [3] |
| a | 10.162 (6) Å | [2] |
| b | 15.249 (5) Å | [2] |
| c | 18.802 (9) Å | [2] |
| V | 2914 (2) ų | [2] |
| Z | 4 | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the successful isolation of this compound from the seeds of Euphorbia lathyris.[1]
Caption: Workflow for the isolation and purification of this compound.
Analytical Methods
High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a suitable method for the quantification of this compound.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm i.d., 5 µm)
-
Mobile Phase: Isocratic elution with water and acetonitrile
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 272 nm
-
Ionization: ESI positive mode
Biological Activity and Potential Mechanisms of Action
While specific biological activity data for this compound is limited, the broader class of lathyrane diterpenoids exhibits significant pharmacological potential.
Cytotoxic and Anticancer Activity
Extracts from Euphorbia lathyris seeds, which contain this compound, have demonstrated cytotoxic activity against various cancer cell lines, including lung, nasopharyngeal, and breast carcinomas. Related lathyrane diterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial potential and the release of cytochrome c.
Multidrug Resistance (MDR) Reversal
Lathyrane diterpenoids are recognized as promising modulators of multidrug resistance in cancer cells. This compound has been identified as a potential substrate for P-glycoprotein (P-gp), a key transporter involved in the efflux of chemotherapeutic drugs from cancer cells. By competing for P-gp, lathyrane diterpenoids may enhance the efficacy of conventional anticancer drugs.
Potential Signaling Pathways
Based on studies of related diterpenoids from Euphorbia species, this compound may interact with key cellular signaling pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some diterpenoids from Euphorbia have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
Certain diterpenes from Euphorbia are known activators of Protein Kinase C (PKC) isozymes. PKC is a family of kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The interaction of this compound with PKC pathways warrants further investigation.
Conclusion and Future Directions
This compound is a structurally complex natural product with promising, yet underexplored, therapeutic potential. Its established physicochemical properties and the availability of a detailed isolation protocol provide a solid foundation for further research. Future studies should focus on:
-
Complete Spectroscopic Characterization: Full assignment of the ¹H NMR spectrum and acquisition of detailed IR and mass spectrometry data are necessary for a complete chemical profile.
-
Comprehensive Biological Screening: Evaluation of the cytotoxic activity of pure this compound against a panel of cancer cell lines to determine its IC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and PKC pathways.
-
In Vivo Efficacy: Assessment of the antitumor and anti-inflammatory effects of this compound in preclinical animal models.
The information presented in this guide is intended to facilitate and inspire further research into this intriguing natural product, with the ultimate goal of unlocking its full therapeutic potential.
References
A Comprehensive Review of Lathyrane Diterpenoids from Euphorbia Species: Isolation, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, lathyrane diterpenoids have emerged as a significant class of compounds due to their unique chemical structures and promising pharmacological activities.[1][2] These compounds, characterized by a tricyclic 5/11/3-membered ring system, have demonstrated a wide range of effects, including potent cytotoxicity against various cancer cell lines, significant anti-inflammatory properties, and the ability to reverse multidrug resistance in tumor cells.[2][3] This technical guide provides a comprehensive literature review of lathyrane diterpenoids isolated from Euphorbia species, with a focus on their isolation, structural elucidation, biological evaluation, and the experimental methodologies employed in their study.
Quantitative Data Summary
The following tables summarize the lathyrane diterpenoids isolated from various Euphorbia species, along with their reported cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic Lathyrane Diterpenoids from Euphorbia Species
| Compound Name | Euphorbia Species | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Euphofischer A (1) | E. fischeriana | C4-2B | 11.3 | [4][5] |
| Euphorbia factor L28 (2) | E. lathyris | 786-0, HepG2 | 9.43, 13.22 | [6][7] |
| Euphorbia factor L2b (2) | E. lathyris | U937 | 0.87 | [8] |
| New compound 2 | E. lathyris | U937 | 22.18 | [9] |
| New compound 3 | E. lathyris | U937 | 25.41 | [9] |
| Euphorfischerin A | E. fischeriana | HeLa, H460, Namalwa | 4.6, 11.5, 16.4 | [10] |
| Euphorfischerin B | E. fischeriana | HeLa, H460, Namalwa | 9.5, 17.4, 13.3 | [10] |
| Euphohelioscopoid A-C (1-3) | E. helioscopia | Paclitaxel-resistant A549 | Inactive (>10) | [2][11] |
| Jatrophanes (4, 6, 5) | E. helioscopia | Paclitaxel-resistant A549 | 6.9, 7.2, 9.5 | [2][11] |
| Compound 3 | E. lathyris | BT-549 | 4.7 | [12] |
| Compound 10 | E. lathyris | BT-549 | 10.1 | [12] |
| Compound 14 | E. lathyris | BT-549, MDA-MB-231 | 8.2, 5.7 | [12] |
| Compound 22 | E. lathyris | BT-549, MDA-MB-231 | 9.5, 21.3 | [12] |
Table 2: Anti-inflammatory and Other Biological Activities of Lathyrane Diterpenoids from Euphorbia Species
| Compound Name/Isolates | Euphorbia Species | Biological Activity | Method | Results | Reference(s) |
| Compounds 1-18 | E. lathyris | Inhibition of Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | IC50 values in the range of 11.2 - 52.2 µM | [13] |
| Compound 10 | E. micractina | Anti-HIV-1 Replication | in vitro assay | IC50 value of 8.2 µM | [1][14] |
| Compounds 6, 7, 11, 14, 15, 18 | E. micractina | Vascular-relaxing activity | Phenylephrine-induced vasoconstriction | Relaxation rates of 41-53% at 10⁻⁶ M | [1][14] |
| Euphorantester B | E. antiquorum | Multidrug Resistance Reversal | MCF-7/ADR cell line | Comparable to verapamil | [15] |
| 15 isolates | E. antiquorum | Multidrug Resistance Reversal | MCF-7/ADR cell line | Reversal fold in the range of 1.12-13.15 | [15] |
Experimental Protocols
This section details the typical methodologies used for the isolation, structure elucidation, and biological evaluation of lathyrane diterpenoids from Euphorbia species.
Isolation and Purification of Lathyrane Diterpenoids
A general workflow for the isolation and purification of these compounds is as follows:
A detailed example of an extraction and isolation procedure is provided for the roots of Euphorbia fischeriana.[16]
-
Extraction: The air-dried and powdered plant material (e.g., 5 kg of E. fischeriana roots) is extracted with 95% ethanol at room temperature. The resulting crude extract is then suspended in water and partitioned with an organic solvent such as ethyl acetate (EtOAc).[16]
-
Column Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps. This typically starts with silica gel chromatography, eluting with a gradient of solvents (e.g., CH2Cl2/MeOH).[16] Further separation can be achieved using MCI gel and Sephadex LH-20 columns.[16]
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by semi-preparative HPLC to yield the pure lathyrane diterpenoids.[16]
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecules.[6][7]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the molecular formula of the compounds.[6][7]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecules.[1][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[6][7]
Cytotoxicity Assays
The cytotoxic activity of lathyrane diterpenoids against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are then treated with various concentrations of the isolated compounds for a specified period (e.g., 24-72 hours).[17]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assays (Nitric Oxide Production)
The anti-inflammatory potential of lathyrane diterpenoids is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[13]
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates. The cells are then pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.[18]
-
Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[18][19] This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540-550 nm.[19]
-
Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.
Multidrug Resistance (MDR) Reversal Assays
The ability of lathyrane diterpenoids to reverse P-glycoprotein (P-gp) mediated multidrug resistance is a key area of investigation.[15] The general principle involves evaluating the cytotoxicity of a known anticancer drug in the presence and absence of the lathyrane diterpenoid in a P-gp overexpressing cancer cell line.
A common method to assess MDR reversal is as follows:
-
Cell Culture: A multidrug-resistant cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and its corresponding sensitive parental cell line (e.g., MCF-7) are used.
-
Co-treatment: The resistant cells are treated with a cytotoxic drug (e.g., doxorubicin) alone or in combination with various concentrations of the lathyrane diterpenoid.
-
Cytotoxicity Assessment: The cytotoxicity is measured using the MTT assay as described previously.
-
Reversal Fold Calculation: The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the lathyrane diterpenoid. A higher RF value indicates a greater ability to reverse MDR.[15]
Conclusion
Lathyrane diterpenoids isolated from Euphorbia species represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent cytotoxic and anti-inflammatory activities, coupled with their ability to overcome multidrug resistance in cancer cells, make them attractive lead compounds for further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of these fascinating molecules, from their isolation and structural characterization to the evaluation of their biological activities and mechanisms of action. Future research should focus on elucidating the structure-activity relationships of these compounds to design and synthesize even more potent and selective derivatives for clinical applications.
References
- 1. Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - Journal of Natural Products - Figshare [acs.figshare.com]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]
- 6. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four lathyrane diterpenoids from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ACG Publications - Diterpenoids from the Seeds of Euphorbia Lathyris and their Cytotoxic Acitivity [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preliminary Cytotoxicity Screening of Euphorbia factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This class of compounds has garnered significant interest in oncological research due to demonstrated cytotoxic activities against various cancer cell lines.[2] This technical guide provides a summary of the preliminary cytotoxicity screening of this compound and its analogues, details the experimental protocols for assessing cytotoxicity, and illustrates the putative signaling pathway involved in its mechanism of action. While comprehensive data on this compound is limited in the available scientific literature, this guide contextualizes its potential activity through the analysis of closely related compounds studied under the same experimental conditions.
Data Presentation: Cytotoxicity of Lathyrane-Type Diterpenoids
The following table summarizes the cytotoxic activities (IC50 values in μM) of five lathyrane-type diterpenoids, including this compound (designated as compound 4 in the cited study), against a panel of human cancer cell lines. The data is extracted from the study by Teng et al. (2018), which utilized a sulforhodamine B (SRB) assay. It is important to note that while this compound was part of the screening, the specific IC50 values were not reported in the publication, which focused on the most potent and selective compounds. The table, therefore, highlights the activities of its analogues to provide a comparative context.
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | KB (Nasopharyngeal Carcinoma) | MCF-7 (Breast Cancer) | KB-VIN (Multidrug-Resistant) |
| Euphorbia factor L1 (1) | >40 | >40 | >40 | >40 | >40 |
| Euphorbia factor L2 (2) | 23.83 ± 2.15 | 30.34 ± 1.32 | 35.12 ± 1.54 | 25.67 ± 2.33 | 6.89 ± 0.87 |
| Euphorbia factor L3 (3) | 9.87 ± 1.02 | 11.45 ± 0.98 | 7.91 ± 0.67 | 10.23 ± 1.11 | 8.01 ± 0.76 |
| This compound (4) | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported |
| Euphorbia factor L9 (5) | 5.31 ± 0.54 | 7.89 ± 0.63 | 6.08 ± 0.49 | 8.14 ± 0.72 | 5.73 ± 0.48 |
| Doxorubicin (Positive Control) | 0.02 ± 0.003 | 0.03 ± 0.005 | 0.01 ± 0.002 | 0.04 ± 0.006 | 0.45 ± 0.04 |
Data from Teng, Y., et al. (2018). Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris. Phytomedicine, 41, 62-66.
Experimental Protocols
The primary method for assessing the cytotoxicity of this compound and its analogues in the key cited study was the Sulforhodamine B (SRB) assay.[1]
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from the methods described in the literature for cytotoxicity screening of chemical compounds.[3][4][5]
Objective: To determine the in vitro cytotoxicity of a compound against adherent cancer cell lines by measuring cell density through the quantification of total cellular protein.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7, KB-VIN)
-
Complete cell culture medium (specific to the cell line)
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader (wavelength capability of 540 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining:
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualization
Experimental Workflow: Sulforhodamine B (SRB) Assay
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Euphorbia Factor L8
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are a class of natural products known for a range of biological activities, including anti-inflammatory and cytotoxic effects, as well as the ability to modulate multidrug resistance in cancer cells.[3][4][5][6] These compounds are therefore of significant interest to the drug discovery and development community. This document provides a detailed protocol for the extraction and purification of this compound, along with relevant data and workflow visualizations.
Experimental Protocols
Extraction of Crude Material from Euphorbia lathyris Seeds
This protocol outlines the initial extraction of compounds from the seeds of Euphorbia lathyris.
Materials and Reagents:
-
Dried seeds of Euphorbia lathyris
-
95% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Rotary evaporator
-
Large glass flasks or beakers
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Ten kilograms of dried seeds of E. lathyris are subjected to extraction with 95% ethanol at room temperature.[1]
-
The ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]
-
The resulting crude extract is filtered to remove any solid plant material.[1]
-
The filtrate is partitioned between ethyl acetate (EtOAc) and water (H₂O) in a separatory funnel.[1]
-
The EtOAc layer, containing the less polar compounds including this compound, is collected. The aqueous layer is discarded.
-
The EtOAc soluble fraction is concentrated in vacuo to yield approximately 1 kg of material.[1]
Purification of this compound by Column Chromatography
This protocol describes the multi-step chromatographic purification of this compound from the crude EtOAc extract.
Materials and Reagents:
-
Crude EtOAc extract from E. lathyris seeds
-
Silica gel (160–200 mesh)
-
Reversed-phase C18 (RP-18) silica gel
-
Petroleum ether (Petrol)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Glass chromatography columns
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
Step 1: Initial Silica Gel Chromatography
-
A large glass column is packed with 4 kg of silica gel (160–200 mesh) in petroleum ether.[1]
-
The 1 kg of EtOAc soluble material is loaded onto the column.[1]
-
The column is eluted with a stepwise gradient of petroleum ether-EtOAc.[1]
-
Fractions of 500 ml each are collected.[1]
-
The collected fractions are monitored by thin-layer chromatography (TLC).[1]
-
Based on the TLC analysis, the fractions are combined into 12 main fractions.[1]
Step 2: Reversed-Phase C18 Chromatography
-
Fraction 5 from the initial silica gel chromatography (weighing 7.5 g) is subjected to further purification.[1]
-
A column is packed with RP-18 silica gel.
-
Fraction 5 is loaded onto the RP-18 column.[1]
-
The column is eluted with a solvent system of methanol/water (7:3 v/v).[1]
-
This elution yields five sub-fractions.[1]
Step 3: Final Silica Gel Chromatography
-
Sub-fraction 5.2 (weighing 1.4 g) is selected for the final purification step.[1]
-
A smaller silica gel column (200–300 mesh, 50 g) is prepared.[1]
-
Sub-fraction 5.2 is loaded onto this column.[1]
-
The column is eluted with a solvent system of petroleum ether-EtOAc (5:1 v/v).[1]
-
This final chromatographic step affords the purified this compound.[1]
Step 4: Recrystallization
-
The isolated this compound is recrystallized from acetone at room temperature to obtain block crystals suitable for analysis.[1]
Data Presentation
Table 1: Quantitative Summary of Extraction and Purification of this compound
| Step | Starting Material | Weight of Material | Solvents/Eluents Used | Resulting Fraction/Product |
| Extraction | Euphorbia lathyris seeds | 10 kg | 95% EtOH | Crude EtOH Extract |
| Partitioning | Crude EtOH Extract | - | EtOAc, H₂O | EtOAc Soluble Material |
| Initial Silica Gel Chromatography | EtOAc Soluble Material | 1 kg | Petrol-EtOAc (stepwise gradient) | Fraction 5 |
| RP-18 Chromatography | Fraction 5 | 7.5 g | MeOH/H₂O (7:3) | Sub-fraction 5.2 |
| Final Silica Gel Chromatography | Sub-fraction 5.2 | 1.4 g | Petrol-EtOAc (5:1) | Purified this compound |
| Recrystallization | Purified this compound | - | Acetone | Crystalline this compound |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway
While the specific signaling pathway for this compound is not fully elucidated, related lathyrane diterpenoids have been shown to induce apoptosis through the mitochondrial pathway.[6][7] The following diagram illustrates this generalized mechanism.
Caption: Generalized mitochondrial pathway of apoptosis induced by lathyrane diterpenoids.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Quantitative Analysis of Euphorbia Factor L8
Audience: Researchers, scientists, and drug development professionals.
Introduction Euphorbia factor L8 is a diterpenoid compound belonging to the lathyrane family, isolated from the seeds of plants such as Euphorbia lathyris.[1][2] These compounds are of significant interest due to their potential biological activities. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound, crucial for quality control, phytochemical studies, and early-stage drug development.
Principle The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase based on the compound's hydrophobicity. An isocratic mobile phase of methanol and water allows for consistent and reproducible elution. This method is designed to be robust and reliable for the analysis of this compound in complex matrices such as plant extracts.
Experimental Protocols
Standard and Sample Preparation
a) Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of purified this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using HPLC-grade methanol to create a stock solution of approximately 0.1 mg/mL.[3]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.
b) Preparation of Test Sample from Euphorbia lathyris Seeds:
-
Collect and pulverize the seeds of Euphorbia lathyris.[1]
-
Extract the powdered seeds with 95% ethanol at room temperature.
-
Concentrate the resulting ethanol extract under vacuum.[1]
-
Partition the concentrated filtrate between ethyl acetate (EtOAc) and water.[1]
-
Collect the ethyl acetate soluble fraction, which contains the diterpenoids.
-
Evaporate the ethyl acetate layer to dryness.
-
Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
HPLC Instrumentation and Conditions
The analysis is performed using a standard HPLC system equipped with a UV detector. The parameters outlined below are based on methods developed for structurally similar Euphorbia factors and provide a strong starting point for the analysis of L8.[4]
Data Presentation
Quantitative data should be organized for clarity and easy interpretation. The following tables summarize the necessary parameters for this HPLC method.
Table 1: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 275 nm[4] |
| Run Time | 20 minutes (adjust as needed) |
Table 2: System Suitability and Validation Parameters (Example Data)
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Retention Time (RT) | RSD ≤ 2.0% | 0.95% |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Repeatability (RSD%) | RSD ≤ 2.0% | 1.13%[3] |
| Recovery (%) | 98.0% - 102.0% | 99.8% |
| LOD (µg/mL) | Report | 0.2 |
| LOQ (µg/mL) | Report | 0.6 |
Table 3: Linearity Data for this compound (Example Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 15.2 |
| 5 | 74.8 |
| 10 | 151.5 |
| 25 | 375.4 |
| 50 | 752.1 |
| 100 | 1505.3 |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 15.0x + 0.15 |
Visualizations
Diagrams help visualize the logical flow of the experimental processes.
Caption: Workflow for the extraction and preparation of this compound from seeds.
Caption: Logical flow of the HPLC analysis from sample injection to final data reporting.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Mechanism of Action of Euphorbia Factor L8 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the mechanism of action of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document summarizes its cytotoxic effects, impact on the cellular cytoskeleton, and compares its activity with structurally related compounds. Detailed protocols for key experimental assays are provided to facilitate further research in this area.
Introduction
This compound is a member of a class of lathyrane-type diterpenoids which have demonstrated a range of biological activities, including cytotoxic and multidrug resistance (MDR) reversal properties.[1] While research has highlighted the anticancer potential of several Euphorbia factors, detailed mechanistic studies specifically on this compound are less extensive than for its analogues like Euphorbia factors L2, L3, and L9. This document compiles the available data for this compound and provides context from studies on related compounds to guide future investigations.
Cytotoxicity of Lathyrane Diterpenoids
Table 1: Cytotoxicity Data for this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW264.7 (macrophage) | Griess Assay (NO production) | 30.3 | [4] |
| Euphorbia factor L1 | A549 (lung) | SRB | > 20 | [2] |
| MDA-MB-231 (breast) | SRB | > 20 | [2] | |
| KB (nasopharyngeal) | SRB | > 20 | [2] | |
| KB-VIN (MDR) | SRB | > 20 | [2] | |
| Euphorbia factor L2 | A549 (lung) | SRB | 18.5 | [2] |
| MDA-MB-231 (breast) | SRB | > 20 | [2] | |
| KB (nasopharyngeal) | SRB | 13.7 | [2] | |
| KB-VIN (MDR) | SRB | 2.6 | [2] | |
| Euphorbia factor L3 | A549 (lung) | SRB | 1.8 | [2] |
| MDA-MB-231 (breast) | SRB | 4.3 | [2] | |
| KB (nasopharyngeal) | SRB | 1.2 | [2] | |
| KB-VIN (MDR) | SRB | 2.4 | [2] | |
| Euphorbia factor L9 | A549 (lung) | SRB | 0.9 | [2] |
| MDA-MB-231 (breast) | SRB | 1.7 | [2] | |
| KB (nasopharyngeal) | SRB | 0.6 | [2] | |
| KB-VIN (MDR) | SRB | 0.8 | [2] |
Mechanism of Action Studies
Impact on the Cytoskeleton
A key finding from the investigation of Euphorbia factors L2, L3, L8, and L9 is their effect on the cellular cytoskeleton.[2][3] Studies in the KB-VIN multidrug-resistant cancer cell line revealed that these compounds induce significant aggregation of actin filaments and cause partial interference with the microtubule network.[2][3] This suggests that a primary mechanism of action for this class of compounds, including this compound, is the disruption of cytoskeletal dynamics, which is crucial for cell division, motility, and maintenance of cell shape.
Caption: Effect of Euphorbia Factors on the Cytoskeleton.
Effect on Cell Cycle Progression
Interestingly, while structurally similar, the lathyrane diterpenoids tested showed differential effects on cell cycle progression. Euphorbia factors L3 and L9 were found to disrupt the normal cell cycle, leading to an accumulation of cells in the G1 to early S phase.[2][3] In contrast, this compound, along with L2, showed no significant effect on cell cycle progression in KB-VIN cells, even at concentrations three times their IC50 value.[2] This indicates that the cytotoxic mechanism of this compound is likely independent of cell cycle arrest and may primarily be driven by its effects on the cytoskeleton.
Caption: Differential Effects on the Cell Cycle.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound and related compounds.
Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic activity of compounds on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, KB, MCF-7)
-
Complete growth medium (specific to cell line)
-
96-well microtiter plates
-
This compound (and other test compounds)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., KB-VIN)
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., 1x and 3x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate at room temperature in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis.
Protocol 3: Visualization of Actin Filament Aggregation
This protocol allows for the morphological examination of the actin cytoskeleton after compound treatment.
Materials:
-
Cancer cell line (e.g., KB-VIN)
-
Glass coverslips in 12-well plates
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound for the desired time period (e.g., 24 hours).
-
Fixation: Remove the culture medium and wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark to stain F-actin.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images to observe changes in actin filament organization and aggregation.
Conclusion
The available evidence suggests that this compound is a cytotoxic agent whose mechanism of action in cancer cells is primarily driven by the disruption of the actin cytoskeleton, leading to actin filament aggregation. Unlike some of its close structural analogues, it does not appear to induce cell cycle arrest. Further research is warranted to elucidate the specific molecular targets of this compound within the cytoskeleton and to determine its potential as a therapeutic agent, particularly in the context of multidrug-resistant cancers. The protocols provided herein offer a framework for conducting such investigations.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Pro-Apoptotic Potential of Euphorbia factor L8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the apoptotic pathway induced by Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. While direct and extensive research on the specific apoptotic mechanisms of this compound is emerging, this document synthesizes available cytotoxicity data for L8 with the well-documented apoptotic pathways of its closely related analogs, Euphorbia factors L2 and L3. This approach provides a robust framework for investigating L8's potential as an anti-cancer agent.
Data Presentation: Cytotoxicity of Lathyrane Diterpenoids
The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, are summarized below. This data highlights the potent anti-proliferative activity of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Not explicitly stated, but active | [1] |
| MDA-MB-231 (Breast Cancer) | > 10 | [1] | |
| KB (Nasopharyngeal Carcinoma) | > 10 | [1] | |
| KB-VIN (Multidrug-Resistant) | > 10 | [1] | |
| MCF-7 (Breast Cancer) | > 10 | [1] | |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 ± 2.14 | [2] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [3] |
| MCF-7 (Breast Cancer) | 45.28 ± 2.56 | [3] | |
| LoVo (Colon Cancer) | 41.67 ± 3.02 | [3] |
Proposed Apoptotic Signaling Pathway of this compound
Based on studies of the closely related lathyrane diterpenoids, Euphorbia factors L2 and L3, it is proposed that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[2][4] The key events in this pathway are illustrated below.
Caption: Proposed mitochondrial apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the apoptotic pathway induced by this compound. These protocols are adapted from studies on the related compounds Euphorbia factor L2 and L3.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) in fresh medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Workflow:
Caption: Workflow for Annexin V-FITC and PI apoptosis assay.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Protocol:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in medium containing a fluorescent cationic dye such as JC-1 or Rhodamine 123.
-
Incubate the cells at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence intensity by flow cytometry. A shift from red to green fluorescence (for JC-1) or a decrease in fluorescence intensity (for Rhodamine 123) indicates a loss of ΔΨm.
These notes and protocols provide a foundational guide for researchers investigating the apoptotic effects of this compound. Given the promising cytotoxic data and the known mechanisms of related compounds, further exploration of L8's therapeutic potential is warranted.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory and immunomodulatory effects of Euphorbia factor L8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids, a class of natural products found predominantly in the Euphorbia genus, have garnered significant interest for their diverse biological activities, including anti-inflammatory and immunomodulatory effects.[1] These compounds are characterized by a unique tricyclic carbon skeleton. Emerging evidence suggests that the anti-inflammatory properties of lathyrane diterpenoids are mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. This document provides an overview of the anti-inflammatory and immunomodulatory effects of this compound, supported by quantitative data and detailed experimental protocols.
Data Presentation
The anti-inflammatory activity of this compound and related lathyrane diterpenoids has been quantified by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory potential.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW264.7 | Griess Assay | 30.3 | [1] |
| Euphorbia factor L9 | RAW264.7 | Griess Assay | 11.2 | [1] |
| Euphorbia factor L17 | RAW264.7 | Griess Assay | 48.5 | [1] |
| Euphorbia factor L22 | RAW264.7 | Griess Assay | 16.6 | [1] |
| Euphorbia factor L23 | RAW264.7 | Griess Assay | 19.5 | [1] |
| Jolkinol A | RAW264.7 | Griess Assay | 12.5 | [1] |
Signaling Pathways
The anti-inflammatory effects of many compounds isolated from Euphorbia species are attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The proposed mechanism for this compound involves the inhibition of IκBα phosphorylation, which prevents its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory and immunomodulatory effects of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in RAW264.7 Macrophages (Griess Assay)
This protocol is designed to quantify the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and treat the cells with various concentrations of this compound for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Stimulation: After the 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Griess Assay:
-
After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cell Viability (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
-
Normalize the NO production data to cell viability data.
Caption: Workflow for the Griess assay to measure nitric oxide production.
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol details the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from Protocol 1
-
ELISA kits for TNF-α and IL-6 (or other cytokines of interest)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: If not pre-coated, coat the wells of a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Addition: Add the collected cell culture supernatants and standards to the appropriate wells and incubate.
-
Detection:
-
Wash the plate multiple times.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate.
-
-
Substrate Reaction: Add the substrate solution and incubate until a color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Determine the dose-dependent effect of this compound on the production of each cytokine.
Protocol 3: Western Blot for NF-κB Pathway Proteins
This protocol is used to assess the effect of this compound on the activation of the NF-κB pathway by measuring the protein levels of key components like phospho-IκBα and nuclear p65.
Materials:
-
RAW264.7 cells cultured and treated as in Protocol 1 (a shorter LPS stimulation time, e.g., 30-60 minutes, is often optimal for observing IκBα phosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells to obtain either whole-cell lysates or separate nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-IκBα to total IκBα and nuclear p65 to a nuclear loading control (Lamin B1).
-
Compare the protein levels in treated cells to the LPS-stimulated control to determine the effect of this compound.
Conclusion
This compound demonstrates significant anti-inflammatory potential, as evidenced by its ability to inhibit nitric oxide production in activated macrophages. The likely mechanism of action involves the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The provided protocols offer a framework for the detailed investigation of the anti-inflammatory and immunomodulatory properties of this compound and related compounds, which may be valuable for the development of novel therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate the molecular targets and to evaluate the in vivo efficacy of this compound.
References
Application Notes and Protocols: Euphorbia factor L8 and its Analogs as Potential Multidrug Resistance Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular concentrations of anticancer agents to sub-therapeutic levels. Lathyrane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have emerged as a promising chemotype for the development of P-gp inhibitors. While specific data on Euphorbia factor L8 is limited in the context of MDR modulation, extensive research on structurally related lathyrane diterpenoids from Euphorbia lathyris and other Euphorbia species has demonstrated their potential to reverse P-gp-mediated multidrug resistance. These compounds offer a valuable scaffold for the development of novel chemosensitizing agents to be used in combination with conventional cancer therapies.
This document provides a summary of the available data on the MDR reversal activity of lathyrane diterpenoids, detailed protocols for their evaluation, and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation: MDR Reversal Activity of Lathyrane Diterpenoids
The following tables summarize the quantitative data on the efficacy of various lathyrane diterpenoids in overcoming multidrug resistance in cancer cell lines.
Table 1: Cytotoxicity of Lathyrane Diterpenoids in Sensitive and Multidrug-Resistant Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 (µM) - Sensitive Cells | IC50 (µM) - MDR Cells | Reference |
| Fr-E-3 (from E. uralensis) | MCF-7 | Not Reported | 25.60 ± 12.50 (in presence of DOX) | [1] |
| Fr-E-1 (from E. uralensis) | MCF-7 | Not Reported | 31.86 ± 10.61 (in presence of DOX) | [1] |
| Fr-E-2 (from E. uralensis) | MCF-7 | Not Reported | 33.96 ± 13.36 (in presence of DOX) | [1] |
| Lathyrane Diterpene Derivative 21 | HepG2 | Not Reported | Not Reported (Evaluated for reversal) | [2] |
| Lathyrane Diterpene Derivative 25 | MCF-7 | 5.5 | Not Reported (Evaluated for reversal) | [2] |
| Lathyrane Diterpene Derivative 25 | 4T1 | 8.6 | Not Reported (Evaluated for reversal) | [2] |
| Lathyrane Diterpene Derivative 25 | HepG2 | 1.3 | Not Reported (Evaluated for reversal) | [2] |
Table 2: Reversal of Multidrug Resistance by Lathyrane Diterpenoids
| Compound | Concentration (µM) | Cancer Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |
| Euphorantester B | Not Specified | MCF-7/ADR | Adriamycin | Comparable to Verapamil | [3] |
| Lathyrane Diterpenoids (compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23) | 20 | HepG2/ADR | Adriamycin | 10.05 - 448.39 | [4][5] |
| Fr-E (from E. uralensis) | Not Specified | MCF-7/ADR | Doxorubicin | 2.98 | [1] |
| Fr-E-3 (from E. uralensis) | Not Specified | MCF-7/ADR | Doxorubicin | 2.7 | [1] |
| Lathyrane Derivative 25 | Not Specified | Not Specified | Not Specified | 16.1 (Higher than Verapamil) | [2] |
| Lathyrane Derivative 19 | Not Specified | MCF-7/ADR | Adriamycin | 4.8 (times more effective than Verapamil) | [2] |
Note: Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the modulator.
Experimental Protocols
Cell Culture
-
Cell Lines: A pair of sensitive (e.g., MCF-7, HepG2) and corresponding multidrug-resistant (e.g., MCF-7/ADR, HepG2/ADR) cancer cell lines should be used. MDR cell lines are typically generated by continuous exposure to a chemotherapeutic agent.
-
Culture Conditions: Cells should be maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The medium for MDR cells should be supplemented with a maintenance concentration of the selecting drug to retain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the lathyrane diterpenoids alone and their ability to sensitize MDR cells to a chemotherapeutic agent.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or appropriate solubilization buffer
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
To determine the intrinsic cytotoxicity of the lathyrane diterpenoid, treat the cells with serial dilutions of the compound for 72 hours.
-
To assess MDR reversal, treat the MDR cells with a fixed, non-toxic concentration of the lathyrane diterpenoid in combination with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) using appropriate software.
-
Rhodamine 123 Efflux Assay
This functional assay measures the ability of a compound to inhibit the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.[6][7]
-
Materials:
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with the lathyrane diterpenoid at various concentrations (or a fixed concentration) for 30 minutes at 37°C. Include a positive control (e.g., 10 µM Verapamil) and a negative control (no inhibitor).
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for another 60 minutes to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. An increase in intracellular fluorescence in the presence of the lathyrane diterpenoid indicates inhibition of P-gp-mediated efflux.
-
Western Blot Analysis of P-glycoprotein Expression
This assay is used to determine if the lathyrane diterpenoid alters the expression level of P-glycoprotein.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-glycoprotein (e.g., C219)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Treat cells with the lathyrane diterpenoid at the desired concentration for a specified time (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate 30-50 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the P-gp expression levels.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: P-gp mediated multidrug resistance and inhibition by this compound analogs.
Experimental Workflow
Caption: Workflow for evaluating this compound analogs as MDR modulators.
Logical Relationship of MDR Modulation
References
- 1. Study on the Chemical Composition and Multidrug Resistance Reversal Activity of Euphorbia uralensis (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lathyrane diterpenoids with multidrug resistance reversal activity from the tubers of Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Analytical Standards for the Quantification of Euphorbia Factor L8
Audience: Researchers, scientists, and drug development professionals.
Introduction Euphorbia factor L8 is a complex diterpenoid isolated from the seeds of Euphorbia lathyris, a plant used in traditional Chinese medicine.[1][2] As with many natural products, the development of robust and reliable analytical standards is crucial for quality control, potency assessment, and further investigation into its therapeutic potential. This document provides detailed protocols for the extraction and quantification of this compound, enabling accurate and reproducible measurements for research and drug development applications. The primary analytical technique detailed is High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).[3]
Part 1: Extraction and Isolation of this compound
A critical first step in developing a quantitative standard is the efficient extraction and isolation of the target compound from its natural source. The following protocol is based on established methods for isolating diterpenoids from Euphorbia lathyris seeds.[1]
Experimental Protocol: Extraction
-
Plant Material : Start with dried, powdered seeds of Euphorbia lathyris.
-
Initial Extraction :
-
Extract the powdered seeds (e.g., 10 kg) with 95% ethanol at room temperature.
-
Concentrate the resulting extract under vacuum (in vacuo) to yield a crude residue.
-
Filter the concentrate and partition the filtrate between ethyl acetate (EtOAc) and water.[1]
-
-
Fractionation :
-
Collect the EtOAc-soluble fraction, which will contain this compound and other diterpenoids.
-
Subject the dried EtOAc fraction to silica gel column chromatography (160–200 mesh).[1]
-
Elute the column with a stepwise gradient of petroleum ether-EtOAc.
-
-
Purification :
-
Combine fractions based on Thin-Layer Chromatography (TLC) analysis.[1]
-
Further purify the target fractions using Reversed-Phase (RP-18) silica gel column chromatography with a methanol/water elution system (e.g., 7:3 v/v).[1]
-
Final purification can be achieved through an additional round of silica gel column chromatography (200–300 mesh) with a petroleum ether-EtOAc eluent (e.g., 5:1 v/v) to yield pure this compound.[1]
-
-
Confirmation : The purity of the isolated compound should be confirmed by HPLC analysis and its structure verified using spectroscopic methods such as NMR and MS.[1][2]
Visualization: Extraction Workflow
Caption: Workflow for the extraction and purification of this compound.
Part 2: Quantitative Analysis by HPLC-ESI-MS
Once a pure standard is obtained, a quantitative analytical method can be developed and validated. The following HPLC-ESI-MS protocol is optimized for the sensitive and specific quantification of this compound.[3]
Experimental Protocol: Quantification
-
Standard Preparation :
-
Accurately weigh the purified this compound standard.
-
Prepare a stock solution in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1.0–20.6 µg/mL).[3]
-
-
Sample Preparation :
-
Accurately weigh the sample to be analyzed (e.g., powdered E. lathyris seeds).
-
Extract the sample with a known volume of solvent using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-ESI-MS Analysis :
-
Inject the prepared standards and samples into the HPLC-ESI-MS system.
-
Separate the components using the parameters outlined in Table 1.
-
Detect and quantify this compound using the mass spectrometer settings detailed in Table 1.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Data Presentation: Method Parameters and Performance
Table 1: HPLC-ESI-MS Method Parameters for this compound Quantification
| Parameter | Setting |
|---|---|
| HPLC System | Agilent or equivalent |
| Chromatographic Column | Agilent Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with water and acetonitrile[3] |
| Flow Rate | 0.25 mL/min[3] |
| Column Temperature | 30 °C[3] |
| UV Detection Wavelength | 272 nm[3] |
| Mass Spectrometer | ESI source, positive ionization mode[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive (+) |
Table 2: Method Validation Data for this compound
| Parameter | Result |
|---|---|
| Linearity Range | 1.0–20.6 µg/mL[3] |
| Average Recovery (n=6) | 96.94%[3] |
| Relative Standard Deviation (RSD) | 2.1%[3] |
Table 3: Example Quantification of this compound in E. lathyris Seeds
| Sample Type | This compound Content (mg/g) |
|---|---|
| Unprocessed Seeds | 0.425[3] |
| Processed Seeds | 0.286[3] |
Visualization: Analytical Workflow
Caption: Workflow for the quantification of this compound via HPLC-ESI-MS.
Part 3: Application in Biological Activity Screening
An accurate analytical standard for this compound is essential for evaluating its biological activity, such as potential cytotoxicity against cancer cell lines.[4] A quantified stock solution allows for precise dosing in cellular assays to determine metrics like the half-maximal inhibitory concentration (IC50).
Visualization: Biological Screening Workflow
While the specific signaling pathway for this compound is not extensively detailed in the provided literature, a general workflow for assessing its biological effect (e.g., cytotoxicity) can be visualized.
Caption: General workflow for assessing the bioactivity of quantified compounds.
This application note provides a comprehensive framework for the development and implementation of analytical standards for this compound. By following the detailed protocols for extraction and HPLC-ESI-MS quantification, researchers can achieve accurate, reliable, and reproducible measurements of this diterpenoid. The establishment of these standards is a foundational requirement for quality control of botanical materials and for advancing the study of this compound in pharmacology and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Euphorbia Factor L8 Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Euphorbia factor L8. Our aim is to help you overcome challenges related to low yield and other common issues encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Euphorbia lathyris seeds?
A1: The reported yields for lathyrane diterpenoids, including this compound, from Euphorbia lathyris seeds can be low and variable. While some studies do not report a final quantitative yield, they often start with a large amount of raw material (e.g., 10-12 kg of seeds) to obtain milligram quantities of the pure compound. Based on available data for similar lathyrane diterpenoids from the same source, yields can range from approximately 0.0002% to 0.001% of the initial dry weight of the seeds. For example, one study isolated 20-120 mg of various lathyrane diterpenoids from 12 kg of seeds[1].
Q2: What are the most critical steps affecting the final yield of this compound?
A2: The most critical steps impacting the yield are the initial extraction from the plant material and the subsequent purification stages. Inefficient extraction will result in a low amount of the target compound in the crude extract. During purification, losses can occur at each chromatographic step. The stability of the compound during these processes is also a key factor.
Q3: Is this compound sensitive to degradation during the isolation process?
A3: While specific stability data for this compound is limited, lathyrane diterpenoids can be sensitive to high temperatures. Therefore, it is advisable to avoid prolonged exposure to heat during extraction and solvent evaporation steps to prevent degradation of the target compound.
Q4: Which solvents are most effective for extracting this compound?
A4: Based on documented protocols, high-polarity solvents are effective for extracting lathyrane diterpenoids. Ninety-five percent ethanol is commonly used for the initial extraction from Euphorbia lathyris seeds.[2] Subsequent liquid-liquid partitioning is often performed using ethyl acetate to separate the diterpenoids from more polar or non-polar components.
Q5: What is the general mechanism of action for this compound?
A5: this compound, along with other lathyrane diterpenoids like factors L1, L2, L3, and L9, has demonstrated cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some lathyrane diterpenoids involves the induction of apoptosis through the mitochondrial pathway.[5][6] This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6] Some lathyrane diterpenoids have also been observed to cause cell cycle arrest.[3][7]
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Suggestion |
| Inefficient cell lysis | Ensure the plant material (seeds) is ground to a fine powder to maximize the surface area for solvent penetration. |
| Inappropriate solvent | Use a high-polarity solvent like 95% ethanol or methanol for the initial extraction. |
| Insufficient extraction time | Increase the extraction time or perform multiple extractions on the same plant material to ensure exhaustive extraction. |
| Suboptimal extraction method | Consider using reflux extraction, which can be more efficient than maceration at room temperature, but be mindful of the potential for thermal degradation of the compound.[4] |
Issue 2: Low Purity of the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Complex crude extract | Perform a preliminary liquid-liquid partitioning of the crude extract (e.g., with ethyl acetate and water) to remove highly polar and non-polar impurities before column chromatography.[2] |
| Poor separation in column chromatography | Optimize the solvent system for your silica gel or RP-18 column. A stepwise gradient elution can improve separation. |
| Co-eluting impurities | If impurities persist after initial chromatography, consider using a different stationary phase (e.g., Sephadex LH-20) or a different chromatographic technique like preparative HPLC for final purification. |
Quantitative Data Summary
The following table summarizes reported yields for lathyrane diterpenoids from Euphorbia lathyris seeds to provide a benchmark for your experiments.
| Compound | Starting Material (Dry Weight) | Final Yield (mg) | Approximate Yield (%) | Reference |
| Lathyrane Diterpenoid 1 | 12 kg | 45 | 0.000375 | [1] |
| Lathyrane Diterpenoid 2 | 12 kg | 20 | 0.000167 | [1] |
| Lathyrane Diterpenoid 3 | 12 kg | 120 | 0.001 | [1] |
| Tetraol derivative of Euphorbia factor L2 | Not specified (synthesis step) | 120 | 80% (for the synthetic step) | [3] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol is based on the method described by Luo et al. (2008).
-
Grinding: Grind 10 kg of dried Euphorbia lathyris seeds into a fine powder.
-
Extraction: Macerate the powdered seeds with 95% ethanol at room temperature. Perform this extraction multiple times to ensure completeness.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Filtration: Filter the concentrated extract to remove any insoluble material.
-
Liquid-Liquid Partitioning: Partition the filtrate between ethyl acetate (EtOAc) and water. Collect the EtOAc layer, which will contain the diterpenoids.
-
Drying and Concentration: Dry the EtOAc soluble fraction over anhydrous sodium sulfate and then concentrate it in vacuo to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
This protocol is a continuation of Protocol 1.
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a large silica gel column (e.g., 160–200 mesh).
-
Load the crude EtOAc extract onto the column.
-
Elute the column with a stepwise gradient of petroleum ether-EtOAc.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions that show a similar profile for the target compound.
-
-
RP-18 Silica Gel Column Chromatography (Intermediate Purification):
-
Apply the semi-purified fraction to an RP-18 silica gel column.
-
Elute with a methanol/water mixture (e.g., 7:3).
-
Collect and combine fractions containing this compound based on TLC analysis.
-
-
Silica Gel Column Chromatography (Final Purification):
-
Subject the fraction from the RP-18 column to a final silica gel column (e.g., 200–300 mesh).
-
Elute with a petroleum ether-EtOAc solvent system (e.g., 5:1).
-
Collect the purified fractions containing this compound.
-
-
Recrystallization:
-
Concentrate the purified fractions.
-
Recrystallize the isolated product from acetone at room temperature to obtain pure crystals of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway
Caption: Proposed apoptotic pathway of this compound.
References
- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Euphorbia Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Euphorbia diterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Euphorbia diterpenoids in a question-and-answer format.
Peak Shape Problems
Question: Why are my peaks tailing?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue. It can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the diterpenoids, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent like 100% acetonitrile or methanol. If the problem persists, replace the column.[1]
-
-
Dead Volume: Excessive tubing length or poorly made connections can increase extra-column band broadening.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are secure.[1]
-
Question: I'm observing peak fronting. What could be the cause?
Answer: Peak fronting is often a result of:
-
Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause the analyte band to spread improperly.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: My peaks are broad and poorly resolved. How can I improve this?
Answer: Poor resolution can be addressed by:
-
Optimizing the Mobile Phase:
-
Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile) percentage will increase retention time and can improve the separation of closely eluting peaks.[3]
-
Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for compounds to separate and can significantly improve resolution.[4][5]
-
-
Adjusting the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[6]
-
Changing the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. However, be mindful of the thermal stability of your diterpenoids.[6]
-
Using a More Efficient Column: Columns with smaller particle sizes (e.g., <3 µm) or longer lengths provide higher theoretical plates and better resolving power.[3][6]
Baseline and Retention Time Issues
Question: My baseline is drifting, especially during a gradient run. What's happening?
Answer: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase solvents at the detection wavelength.[7][8][9]
-
Solution:
-
Use high-purity HPLC-grade solvents to minimize impurities.
-
Ensure your mobile phase components are well-mixed and degassed.
-
If using a UV detector, selecting a wavelength where the mobile phase has minimal absorbance can help. For example, many organic solvents have lower UV absorbance at wavelengths above 250 nm.[10]
-
Some HPLC software allows for baseline subtraction from a blank run.
-
Question: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank injection.[11][12] They can originate from:
-
Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as peaks during a gradient.[13][14]
-
Solution: Use fresh, high-purity solvents and reagents.[12]
-
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in a subsequent run.
-
Solution: Implement a thorough needle wash program and flush the column with a strong solvent between runs.[14]
-
-
System Contamination: Contaminants can leach from tubing, seals, or vials.[12]
-
Solution: Regularly clean and maintain your HPLC system.
-
Question: My retention times are shifting from one run to the next. Why is this happening?
Answer: Retention time variability can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump's proportioning valves are functioning correctly.
-
-
Fluctuations in Column Temperature: Inconsistent column temperature can affect retention times.
-
Solution: Use a column oven to maintain a stable temperature.[15]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.
-
Co-elution of Diterpenoid Classes
Question: I'm having trouble separating lathyrane and ingenane-type diterpenoids. What can I do?
Answer: The separation of structurally similar diterpenoid classes like lathyranes and ingenanes can be challenging.
-
Solution:
-
Fine-tune the Gradient: Employ a very shallow gradient to maximize the separation of these closely related compounds.
-
Modify the Mobile Phase: While acetonitrile and water are common, trying methanol as the organic modifier can alter selectivity and may improve separation. The addition of a small amount of an acid, like formic acid, can also influence the retention behavior of these compounds.
-
Change the Stationary Phase: If resolution is still not achieved, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities compared to a standard C18 column.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is a reliable method for extracting diterpenoids from Euphorbia plant material for HPLC analysis?
A1: A common and effective method involves the following steps:
-
Grinding: The dried plant material (e.g., seeds, roots) is powdered to a homogeneous size.[7]
-
Extraction: The powder is extracted with a solvent such as methanol or 95% ethanol, often using ultrasonication or reflux for a specified period (e.g., 30 minutes). This step is typically repeated multiple times to ensure complete extraction.[7][16]
-
Solvent Removal: The combined extracts are filtered and then evaporated to dryness under reduced pressure.[7]
-
Reconstitution and Filtration: The residue is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.[7]
Q2: My sample extract is very complex. How can I clean it up before HPLC analysis?
A2: For complex extracts, a cleanup step is often necessary to remove interfering compounds and protect the HPLC column.
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. The diterpenoids will be distributed among these fractions based on their polarity.[16]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup. A C18 SPE cartridge can be used to retain the diterpenoids while more polar impurities are washed away. The diterpenoids are then eluted with a stronger solvent like methanol or acetonitrile.
HPLC Method Parameters
Q3: What type of HPLC column is best for separating Euphorbia diterpenoids?
A3: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the separation of Euphorbia diterpenoids.[7][17] Columns with high purity silica and end-capping are recommended to minimize peak tailing.
Q4: What is a good starting mobile phase and gradient for method development?
A4: A good starting point for separating a wide range of diterpenoids is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Scouting Gradient: A linear gradient from 5-10% B to 100% B over 20-40 minutes can be used to determine the elution profile of the compounds in your extract. The gradient can then be optimized to improve the resolution of the target peaks.[4][5] For some applications, an isocratic mobile phase, such as acetonitrile:water (85:15, v/v), has been shown to be effective for separating specific diterpenoids.[7]
Q5: What wavelength should I use for UV detection?
A5: The optimal UV detection wavelength depends on the specific chromophores present in the diterpenoids of interest. A photodiode array (PDA) detector is useful for determining the maximum absorbance of each peak. Wavelengths around 272 nm and 280 nm have been successfully used for the detection of certain Euphorbia diterpenoids.[7][18]
Quantitative Data Summary
Table 1: HPLC Parameters for Analysis of Diterpenoids from Euphorbia lathyris
| Parameter | Value | Reference |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | [7][9] |
| Mobile Phase | Isocratic: Acetonitrile:Water (85:15, v/v) | [7][9] |
| Flow Rate | 0.25 mL/min | [7][9] |
| Column Temp. | 30 °C | [7][9] |
| Detection | UV at 272 nm | [7][9] |
| Injection Vol. | 20 µL | [7] |
Table 2: Retention Times and Linearity Data for Selected Euphorbia lathyris Diterpenoids
| Compound | Retention Time (min) | Linear Range (µg/mL) | Reference |
| Euphorbia factor L8 | ~10 | 1.0 - 20.6 | [7][9] |
| Euphorbia factor L1 | ~12 | 9.9 - 79 | [7][9] |
| Euphorbia factor L3 | ~14 | - | [7] |
| Euphorbia factor L7a | ~16 | - | [7] |
| Euphorbia factor L2 | ~18 | 3.8 - 30.5 | [7][9] |
Experimental Protocols
Protocol 1: Extraction of Diterpenoids from Euphorbia lathyris Seeds
-
Sample Preparation: Grind the dried seeds of Euphorbia lathyris into a homogeneous powder (passing through an 80-mesh sieve).
-
Extraction: a. Accurately weigh 0.1 g of the powdered sample. b. Add 10 mL of methanol and extract in an ultrasonic bath for 30 minutes. c. Filter the extract. d. Repeat the extraction process (steps 2b and 2c) two more times with fresh methanol.
-
Concentration: Combine the filtrates and evaporate to dryness using a rotary evaporator under vacuum.
-
Reconstitution: Dissolve the dried residue in methanol and transfer to a 10 mL volumetric flask. Add methanol to the mark.
-
Final Filtration: Filter the solution through a 0.45 µm membrane filter prior to HPLC injection.[7]
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: HPLC method development for Euphorbia diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS PMID: 29403699 | MCE [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-UV and HPLC-positive-ESI-MS analysis of the diterpenoid fraction from caper spurge (Euphorbia lathyris) seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting Euphorbia factor L8 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Euphorbia factor L8 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Based on general recommendations for other Euphorbia factors, stock solutions of this compound in anhydrous DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Solutions should be protected from light.
Q3: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A3: A decrease in activity could be due to the degradation of this compound in your experimental solution. Several factors can contribute to this, including:
-
Solvent: The compound may be unstable in your chosen solvent system, especially in aqueous solutions or protic solvents.
-
pH: The pH of your experimental buffer could be promoting hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures during incubation can accelerate degradation.
-
Light Exposure: Photodegradation can occur if the solution is not protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation and degradation.[2]
Q4: How can I determine if my this compound is degrading in my experimental setup?
A4: You can perform a stability study under your specific experimental conditions. This involves incubating a solution of this compound and analyzing its concentration at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates degradation.
Q5: Are there any known stabilizing agents for this compound?
A5: There is no specific information in the scientific literature regarding stabilizing agents for this compound. General strategies to enhance the stability of diterpenoids in solution include using aprotic solvents for stock solutions, minimizing exposure to light and extreme pH, and storing at low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing inconsistent results, it could be related to the instability of this compound in your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Complete Loss of Compound Activity
A complete loss of activity may indicate rapid degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete loss of compound activity.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer system using HPLC.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the test solution by diluting the stock solution to the final experimental concentration in the buffer of interest.
-
Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the test solution, quench any potential reaction by diluting with an equal volume of cold acetonitrile, and store at -20°C until analysis.
-
Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Immediately process each aliquot as in step 3.
-
Analyze all samples by HPLC. A typical starting condition would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile. The detection wavelength should be set based on the UV absorbance maximum of this compound.
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Data Presentation
Table 1: Example Stability Data for this compound in Different Buffers at 37°C
| Time (hours) | % Remaining (PBS, pH 7.4) | % Remaining (Cell Culture Medium) |
| 0 | 100.0 | 100.0 |
| 1 | 98.2 | 95.1 |
| 2 | 96.5 | 89.8 |
| 4 | 92.1 | 78.3 |
| 8 | 85.3 | 60.7 |
| 24 | 65.4 | 35.2 |
Note: This is example data and should be determined experimentally.
References
Technical Support Center: Improving the Solubility of Euphorbia factor L8 for in vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Euphorbia factor L8 for in vitro assays. Due to its hydrophobic nature as a tricyclic diterpenoid, achieving and maintaining its solubility in aqueous assay buffers is a common challenge.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A1: For initial stock solutions, it is highly recommended to use a 100% organic solvent in which this compound is readily soluble. Based on its chemical properties and data from structurally similar lathyrane diterpenoids, Dimethyl sulfoxide (DMSO) is a primary choice. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted to working concentrations.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue encountered with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the final volume of your aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous component.
-
Optimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects. However, it is crucial to determine the tolerance of your specific cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like PEG300 or non-ionic surfactants such as Tween-80 can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.
Q3: Are there established formulation protocols for similar compounds that I can adapt for this compound?
A3: Yes, formulation protocols for the closely related compound Euphorbia factor L7b can serve as an excellent starting point. These have been shown to achieve clear solutions at concentrations suitable for in vitro studies.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon dilution in aqueous buffer. | The compound's solubility limit in the final buffer composition is exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is non-toxic to cells). 3. Employ a formulation with co-solvents and/or surfactants (see Protocol 1 below). |
| Compound precipitates in the cell culture plate during incubation. | The compound may be unstable or its solubility is temperature-dependent. | 1. Verify that the final concentration is below the solubility limit in the complete medium at 37°C. 2. Reduce the incubation time if compound instability is suspected. 3. Prepare fresh working solutions for each experiment. |
| Inconsistent results between experiments. | Inconsistent preparation of stock or working solutions, or degradation of the compound. | 1. Ensure the stock solution is completely dissolved before making dilutions. 2. Vortex working solutions thoroughly before adding to the assay. 3. Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles. |
Quantitative Data: Solubility of Related Lathyrane Diterpenoids
Table 1: Solubility of Euphorbia factor L7b
| Solvent System | Solubility | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.15 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.15 mM) | Clear solution |
Table 2: Solubility of Euphorbia factor L7a
| Solvent System | Solubility | Result |
| DMSO | 25 mg/mL (45.56 mM) | Requires ultrasonication |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.56 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent/Surfactant System
This protocol is adapted from a successful formulation for Euphorbia factor L7b and is recommended for achieving a clear aqueous solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by pipetting.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution gently. This will result in a 1.25 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Dilution for Assay:
-
This working solution can be further diluted in your cell culture medium or assay buffer to achieve the desired final concentration for your experiment. Remember to include a vehicle control with the same final concentration of the solvent mixture.
-
Visualizations
Experimental Workflow for Improving Solubility
Caption: Workflow for dissolving and troubleshooting the solubility of this compound.
Signaling Pathway: Mitochondrial Apoptosis
Lathyrane diterpenoids, the class of compounds to which this compound belongs, have been shown to induce apoptosis through the mitochondrial pathway in cancer cells.
Caption: Simplified mitochondrial pathway of apoptosis induced by this compound.
Technical Support Center: Addressing Batch-to-Batch Variability of Euphorbia lathyris Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Euphorbia lathyris extracts. Ensuring consistency is critical for reliable experimental results and the development of safe and effective botanical drug products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: What are the primary causes of batch-to-batch variability in Euphorbia lathyris extracts?
A1: Batch-to-batch variability in botanical extracts is a multifaceted issue stemming from both the raw material and the manufacturing process.[1][2]
-
Raw Material Variability: The chemical composition of Euphorbia lathyris can be influenced by a range of factors, including:
-
Genetics and Cultivation: Different plant varieties or cultivars will have inherent differences in their phytochemical profiles.
-
Environmental Conditions: Climate, soil nutrients, temperature, altitude, and even UV exposure can alter the production of secondary metabolites.[3]
-
Harvesting and Post-Harvest Handling: The timing of the harvest and subsequent storage conditions significantly impact the concentration of bioactive compounds.[1][3]
-
-
Processing and Manufacturing Variability:
-
Extraction Method: The choice of solvent (e.g., ethanol, methanol, water), temperature, pressure, and duration of extraction can lead to different phytochemical profiles in the final extract.[3]
-
Inconsistent Protocols: Lack of standardized and universally applied processing protocols can introduce significant variations between batches.[3]
-
Equipment and Operator Differences: Variations in how different operators manage equipment can also contribute to inconsistencies.[1]
-
Analytical & Quality Control
Q2: How can I assess the chemical consistency of my Euphorbia lathyris extract batches?
A2: A combination of chromatographic and spectroscopic techniques is recommended to create a comprehensive chemical fingerprint of your extract.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying individual components. It can be used to identify and measure the concentration of known marker compounds or bioactive constituents.[4][5] An HPLC analysis of phenolic compounds in E. lathyris has identified gallic acid, chlorogenic acid, vanillic acid, p-coumaric acid, ferulic acid, and caffeic acid.[4][5] Flavonoids such as rutin, resveratrol, quercetin, kaempferol, baicalein, and wogonin have also been identified using HPLC.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and semi-volatile compounds.[6][7][8] Studies on E. lathyris have used GC-MS to identify a wide range of bioactive compounds, including fatty acids, esters, and other small molecules.[6][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the extract, offering a broader chemical snapshot.[6][7] Analysis of E. lathyris seeds via FTIR has confirmed the presence of alkenes, alcohols, ethers, carboxylic acids, and phenols.[6][7]
Q3: What are some key marker compounds I should be looking for in Euphorbia lathyris extracts?
A3: The choice of marker compounds depends on the intended application of the extract. However, several classes of compounds are known for their bioactivity in E. lathyris.
-
Diterpenoids: This is a major class of bioactive compounds in Euphorbia species, with some exhibiting anticancer and anti-HIV properties.[9] Specific diterpenoids identified in E. lathyris include ingenol and various "Euphorbia factors" (e.g., L1, L2, L3, L7a, L8).[9][10]
-
Phenolic Compounds and Flavonoids: These compounds are known for their antioxidant properties.[4][5] Specific examples found in E. lathyris include esculetin, euphorbetin, gaultherin, and kaempferol-3-rutinoside.[11]
Q4: My biological assay results are inconsistent between batches, even though the chemical fingerprints look similar. What could be the issue?
A4: This is a common challenge with complex botanical extracts.
-
Synergistic and Antagonistic Effects: The biological activity of an extract is often the result of complex interactions between multiple compounds. Minor, difficult-to-detect variations in the ratios of these compounds can lead to significant differences in biological effect.
-
Unidentified Bioactive Compounds: Your current analytical methods may not be detecting the compound or compounds primarily responsible for the observed biological activity.
-
Bioavailability Differences: Subtle changes in the extract's composition could affect the solubility and absorption of the active components in your assay system.
Troubleshooting Steps:
-
Employ a broader range of analytical techniques: Consider using high-resolution mass spectrometry or NMR to identify a wider array of compounds.
-
Fractionate the extract: Separate the extract into different fractions and test each for biological activity. This can help to isolate the active compound(s).
-
Use a bioassay-guided fractionation approach: This involves systematically separating the extract and testing the biological activity of each fraction to pinpoint the active constituents.
Experimental Protocols & Methodologies
Q5: Can you provide a general protocol for preparing an ethanolic extract of Euphorbia lathyris seeds?
A5: The following is a generalized protocol based on published methods.[11][12] Note: This is a starting point, and optimization may be necessary for your specific research needs.
Protocol: Ethanolic Extraction of Euphorbia lathyris Seeds
-
Seed Preparation:
-
Start with mature seeds of Euphorbia lathyris.
-
A defatting process is often employed. This can be achieved by pressing the seeds or through solvent extraction with a non-polar solvent like petroleum ether.
-
-
Extraction:
-
Mix the defatted seed flour with a hydroalcoholic solution (e.g., a 50:50 mixture of ethanol and Type I water with a small amount of HCl to achieve a pH of 2).[11]
-
Stir the mixture in a reducing atmosphere (e.g., under nitrogen) at 4°C for 30 minutes.[11]
-
Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes) and collect the supernatant.[11]
-
The pellet can be re-extracted to improve yield.
-
-
Solvent Removal and Storage:
Q6: What is a recommended method for HPLC analysis of phenolic compounds in Euphorbia lathyris extracts?
A6: The following is a representative HPLC method.
Protocol: HPLC Analysis of Phenolic Acids and Flavonoids
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is typically used, often involving a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]
-
Detection: Wavelengths are set to capture the absorbance maxima of the target compounds. For phenolic acids, detection is often around 280 nm, while flavonoids are typically detected at 360 nm.[5]
-
Quantification: Calibration curves are generated using certified reference standards for each compound of interest.
Data Presentation
Table 1: Bioactive Compound Content in Different Parts of Euphorbia lathyris
| Plant Part | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg rutin equiv/g DW) |
| Testa | 290.46 ± 15.09 | - |
| Root | - | 215.68 ± 3.10 |
| Seed | - | - |
| Stem | - | - |
| Data from[5][14] |
Table 2: Antioxidant Activity in Different Parts of Euphorbia lathyris
| Plant Part | DPPH Free Radical Scavenging Activity (mmol Trolox/100g DW) | FRAP Antioxidant Activity (mg FeSO₄/100g DW) |
| Testa | 61.29 ± 0.29 | - |
| Seed | - | 1131.25 ± 58.68 (free compounds) |
| Seed | - | 1927.43 ± 52.13 (bound compounds) |
| Data from[4][5][14] |
Table 3: Quantification of Bioactive Compounds in an Ethanolic Extract of Defatted Euphorbia lathyris Seed Flour
| Bioactive Compound | Concentration (ppm) |
| Esculetin | 267.68 ± 34.16 |
| Euphorbetin | Not specified |
| Kaempferol-3-rutinoside | Not specified |
| Data from[11] |
Visualizations
Caption: Workflow for Extraction and Quality Control of Euphorbia lathyris Extracts.
Caption: Proposed Signaling Pathway for Euphorbiasteroid in Adipogenesis.[15]
Best Practices for Minimizing Variability
To proactively address batch-to-batch variability, consider implementing the following:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for every stage, from raw material sourcing to final extract production.
-
Good Agricultural and Collection Practices (GACP): Ensure that the plant material is cultivated, harvested, and handled under controlled and documented conditions.
-
Good Manufacturing Practices (GMP): Adhere to GMP guidelines to ensure quality and consistency in the manufacturing process.[16]
-
Thorough Documentation: Maintain detailed records for each batch, including information on the raw material, processing parameters, and quality control results.[16]
-
Reference Standards: Establish a well-characterized "golden batch" of your extract to serve as a reference standard for future comparisons.
-
Multivariate Data Analysis: Utilize statistical tools to analyze complex datasets from chemical fingerprints and identify subtle variations between batches.[1][2]
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masi.eu [masi.eu]
- 4. Phytochemicals of Euphorbia lathyris L. and Their Antioxidant Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Analysis of bioactive chemical compounds of Euphorbia lathyrus using gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS PMID: 29403699 | MCE [medchemexpress.cn]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. researchgate.net [researchgate.net]
- 15. Euphorbiasteroid, a component of Euphorbia lathyris L., inhibits adipogenesis of 3T3-L1 cells via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
Preventing degradation of Euphorbia factor L8 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Euphorbia factor L8 during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost activity. What are the potential causes?
A1: Loss of activity in this compound solutions is often due to chemical degradation. The primary suspected mechanisms are hydrolysis of its ester groups and oxidation of the diterpenoid core.[1][2][3][4][5][6] Several factors can accelerate this degradation, including improper storage temperature, exposure to light, and the presence of water or reactive oxygen species in the solvent.
Q2: What are the visible signs of this compound degradation?
A2: While chemical degradation may not always be visible, you might observe a change in the color of the solution or the appearance of precipitates. However, the most reliable indicator of degradation is a decrease in biological activity or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Q3: How should I store my stock solution of this compound to minimize degradation?
A3: To ensure the stability of your this compound stock solution, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store stock solutions at low temperatures. Refrigeration (2-8°C) can slow down chemical reactions, but for long-term storage, freezing at -20°C or -80°C is recommended.[7]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[8][9] UV radiation can induce photodegradation.[10][11]
-
Solvent: Use a dry, aprotic solvent for reconstitution. The presence of water can lead to hydrolysis of the ester functional groups.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q4: I need to make dilutions for my experiment. What is the best practice to maintain the stability of Euphorb.ia factor L8 in working solutions?
A4: When preparing working solutions, it is advisable to:
-
Prepare fresh dilutions for each experiment from a frozen stock solution.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
-
Use pre-chilled, high-purity solvents for dilution.
-
Keep working solutions on ice and protected from light during the experiment.
Q5: Can the pH of my experimental buffer affect the stability of this compound?
A5: Yes, the pH of the buffer can significantly impact stability. Basic conditions can promote the hydrolysis of the ester groups, a reaction also known as saponification.[2][3][5] It is advisable to maintain a neutral or slightly acidic pH in your experimental setup, if compatible with your assay.
Quantitative Data on Storage Conditions
| Storage Condition | Recommended | Rationale |
| Temperature | -20°C or -80°C (long-term) | Slows down chemical reactions, including hydrolysis and oxidation.[7] |
| 2-8°C (short-term) | Suitable for temporary storage of working solutions. | |
| Light Exposure | In the dark (amber vials/foil) | Prevents photodegradation from UV light.[8][11] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Minimizes oxidation of the molecule.[9] |
| Solvent for Stock | Dry, aprotic (e.g., DMSO, DMF) | Reduces the risk of hydrolysis. |
| pH of Aqueous Solutions | Neutral to slightly acidic | Avoids base-catalyzed hydrolysis (saponification).[2][3][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to evaluate the stability of this compound under different storage conditions.
1. Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, ethanol)
-
Aqueous buffers at different pH values (e.g., pH 5, 7, 9)
-
Amber and clear glass vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators/refrigerators/freezers set to desired temperatures
2. Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable dry, aprotic solvent (e.g., 10 mM in DMSO).
-
Aliquot the stock solution into multiple amber vials.
-
Prepare working solutions by diluting the stock solution in the desired experimental solvents or buffers.
-
Divide the samples into different groups to test various conditions:
-
Temperature: Store aliquots at -80°C, -20°C, 4°C, and room temperature.
-
Light: Store aliquots in both amber (dark) and clear (light-exposed) vials at a controlled temperature.
-
pH: Prepare solutions in buffers of varying pH and store at a controlled temperature.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of intact this compound and to detect the appearance of any degradation products.
-
Compare the peak area of this compound at each time point to the initial (time 0) sample to determine the percentage of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Ester - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Preservation Puzzle: Mastering the Storage of Plant Extracts [greenskybio.com]
- 8. How to Store Botanical Extracts to Preserve Potency_Cactus Botanics [cactusbotanics.com]
- 9. how to store plant extracts [greenskybio.com]
- 10. grid.uns.ac.rs [grid.uns.ac.rs]
- 11. Photodegradation - Wikipedia [en.wikipedia.org]
Refining dosage and treatment times for Euphorbia factor L8 experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining dosage and treatment times in experiments involving Euphorbia factor L8.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known mechanism of action?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] These compounds are known for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action for related lathyrane diterpenoids, such as Euphorbia factor L3, involves the induction of apoptosis through the mitochondrial pathway.[2] This includes the loss of mitochondrial membrane potential and the release of cytochrome c. While the exact mechanism for this compound is still under investigation, its structural similarity to phorbol esters suggests it may act as a modulator of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.
2. How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to start with a high concentration (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell cultures. Store the stock solution at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that could cause toxicity to your specific cell line (typically <0.5%).
3. What are typical starting concentrations and treatment durations for in vitro cytotoxicity assays?
Based on studies of related lathyrane diterpenoids, a common starting point for cytotoxicity assays is to test a range of concentrations from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM). The IC50 values for similar compounds, such as Euphorbia factor L3, have been reported in the range of 30-50 µM in cell lines like A549 after a 72-hour treatment.[2] Typical treatment durations for cytotoxicity studies with diterpenoids range from 24 to 72 hours.[3][4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible cytotoxicity results.
-
Potential Cause: Variability in compound stability or preparation of solutions.
-
Solution: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure the DMSO stock is properly stored and has not undergone multiple freeze-thaw cycles. Vortex the stock solution before making dilutions.
-
-
Potential Cause: Cell seeding density and health.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before plating. Allow cells to adhere and enter the logarithmic growth phase before adding the compound.
-
-
Potential Cause: Assay interference.
-
Solution: Natural compounds can sometimes interfere with colorimetric or fluorometric assays (e.g., MTT, MTS). Include appropriate controls, such as wells with the compound but no cells, to check for direct reduction of the assay reagent. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®).
-
Issue 2: Unexpected morphological changes in cells not consistent with apoptosis.
-
Potential Cause: Off-target effects or high compound concentrations.
-
Solution: High concentrations of diterpenoids can sometimes induce necrosis or other forms of cell death. Lower the concentration range in your experiments. Observe cell morphology at multiple time points to distinguish between different cell death mechanisms.
-
-
Potential Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO is not toxic to your cells. Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell morphology and viability.
-
Quantitative Data
Table 1: Reported IC50 Values for Lathyrane Diterpenoids and Related Compounds
| Compound/Extract | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Euphorbia factor L3 | A549 (Lung Cancer) | 34.04 ± 3.99 | 72 |
| Aethiopinone (Diterpenoid) | HL-60 (Leukemia) | ~2.0-24.7 | Not Specified |
| Salvipisone (Diterpenoid) | NALM-6 (Leukemia) | ~2.0-24.7 | Not Specified |
| Graveospene A (Diterpenoid) | A549 (Lung Cancer) | 1.9 | Not Specified |
| Graveospene A (Diterpenoid) | HepG2 (Liver Cancer) | 4.6 | Not Specified |
Note: Data for this compound is limited; the table provides data for structurally related compounds to guide initial experimental design.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Minimizing off-target effects of Euphorbia factor L8 in cellular models
Welcome to the technical support center for researchers working with Euphorbia factor L8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret your cellular experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lathyrane-type diterpenoid isolated from the plant Euphorbia lathyris.[1] Like other phorbol esters, its primary molecular target is Protein Kinase C (PKC).[2] this compound mimics the function of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.[3] Binding of this compound to the C1 domain of PKC induces its activation, leading to the modulation of various downstream signaling pathways involved in cell proliferation, differentiation, apoptosis, and inflammation.[3][4]
Q2: What are the known or potential off-target effects of this compound?
While PKC is the primary target, lathyrane diterpenoids and other phorbol esters can exhibit off-target effects, which can be categorized as PKC-independent or effects mediated by specific PKC isoforms that may not be relevant to the primary research question.
-
PKC-Independent Effects: Some studies on phorbol esters have identified PKC-independent cellular responses.[5][6] For example, Munc13, a protein involved in neurotransmitter release, is a known non-PKC phorbol ester receptor.[1]
-
Differential PKC Isoform Activation: Phorbol esters can activate multiple PKC isoforms (conventional: α, β, γ; novel: δ, ε, η, θ).[3] The specific downstream effects can vary significantly depending on which isoforms are activated in a particular cell type. This can be considered an "off-target" effect if the desired biological outcome is dependent on a specific PKC isoform.
-
Other Potential Off-Targets: Recent research on lathyrane diterpenoids has suggested that some members of this class may interact with other proteins, such as the transcription factor MAFF. While this has not been specifically demonstrated for this compound, it represents a potential off-target that may be considered.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Dose-Response Experiments: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Off-target effects are often observed at higher concentrations.
-
Use of Controls:
-
Negative Control: Use an inactive phorbol ester analogue, such as 4α-phorbol 12,13-didecanoate (4α-PDD), which does not activate PKC. This helps to distinguish PKC-dependent effects from non-specific cellular responses.
-
PKC Inhibitors: Use well-characterized PKC inhibitors as a control to confirm that the observed effect is mediated by PKC. It is advisable to use inhibitors with different mechanisms of action (e.g., ATP-competitive vs. pan-PKC inhibitors) and to be aware of their own potential off-target effects.
-
-
Time-Course Experiments: Off-target effects may manifest at different time points compared to on-target effects. A time-course experiment can help to identify the optimal window for observing the desired on-target activity.
-
Cell Line Selection: The expression profile of PKC isoforms and other potential off-target proteins can vary between cell lines. Choose a cell line that is well-characterized and appropriate for your research question.
-
Knockdown/Knockout Models: If a specific PKC isoform is hypothesized to be the on-target, using siRNA or CRISPR/Cas9 to deplete that isoform can provide strong evidence for its role in the observed phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | Concentration of this compound is too high, leading to widespread off-target effects and cellular stress. | Perform a dose-response curve to determine the optimal concentration with maximal on-target effect and minimal toxicity. Start with a low concentration and titrate up. |
| The chosen cell line is particularly sensitive to PKC activation or the off-target effects of the compound. | Test the compound on a panel of cell lines to find a more suitable model. Consider using a non-cancerous cell line as a control for general cytotoxicity. | |
| Inconsistent or irreproducible results | Variability in cell culture conditions (e.g., cell density, passage number, serum concentration). | Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase and use a consistent cell density for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Observed effect is not blocked by PKC inhibitors | The effect is PKC-independent (a true off-target effect). | Investigate potential non-PKC targets. Consider using an inactive phorbol ester analog as a negative control to see if the effect persists. |
| The PKC inhibitor used is not effective or has its own off-target effects. | Use a different PKC inhibitor with a distinct mechanism of action. Always run a control with the inhibitor alone to assess its baseline effects. | |
| Difficulty in observing the expected on-target effect (PKC activation) | Insufficient concentration of this compound. | Increase the concentration of this compound based on dose-response data. |
| The chosen downstream readout is not sensitive or appropriate for the cell line. | Select a well-established downstream marker of PKC activation in your cell system (e.g., phosphorylation of a known PKC substrate like MARCKS, or activation of the ERK/MAPK pathway). | |
| The time point of analysis is not optimal. | Perform a time-course experiment to identify the peak of PKC activation and downstream signaling. |
Quantitative Data
The following table summarizes the cytotoxic activity (IC50 values) of Euphorbia factors L1, L2, and L3 in various human cancer cell lines. While specific data for this compound is limited in the public domain, these values for structurally related compounds can serve as a useful reference for designing initial dose-response experiments. It is highly recommended to determine the IC50 of this compound empirically in your specific cellular model.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 | [1] |
| Euphorbia factor L2 | A549 | Lung Cancer | 36.82 ± 2.14 | |
| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 | [1] |
| Euphorbia factor L3 | MCF-7 | Breast Cancer | 45.28 ± 2.56 | [1] |
| Euphorbia factor L3 | LoVo | Colon Cancer | 41.67 ± 3.02 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO) at a high concentration (e.g., 10-50 mM). Store in aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
-
Incubation: Replace the existing medium in the cell culture plates with the medium containing this compound or the vehicle control. Incubate the cells for the desired period (determined by time-course experiments) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as western blotting, qPCR, flow cytometry, or cell viability assays.
Protocol 2: Western Blot Analysis of PKC-Mediated Signaling
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets of PKC signaling (e.g., p-ERK/ERK, p-MARCKS/MARCKS) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC technology as a novel tool to identify the target of lathyrane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of Euphorbia Factor L8 for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Euphorbia factor L8. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale isolation to the production of preclinical study materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for preclinical studies?
A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[3][4]
Q2: What are the main challenges when scaling up the purification of this compound?
A2: The primary challenges include maintaining purification efficiency and resolution, ensuring compound stability, managing large volumes of solvents, and consistently achieving high purity and yield. Potential issues include poor separation from closely related diterpenoids, degradation of the compound, and batch-to-batch variability.
Q3: What quantity of starting material (E. lathyris seeds) is required for preclinical studies?
A3: The required quantity depends on the scope of the preclinical studies. For initial in vitro assays, a few milligrams of purified compound may suffice. However, for in vivo efficacy and toxicology studies in animal models, several grams of highly purified this compound will likely be necessary. Starting with 50-100 kg of seeds is a reasonable estimate for a comprehensive preclinical evaluation.
Q4: What are the critical quality attributes for this compound intended for preclinical studies?
A4: The critical quality attributes include high purity (typically >95%), well-characterized identity and structure, low levels of residual solvents and other impurities, and batch-to-batch consistency.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound purification.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | Ensure complete grinding of seeds to a fine powder. Optimize the solid-to-solvent ratio and extraction time. Consider using a higher concentration of ethanol or alternative solvent systems. |
| Degradation of the compound during extraction. | Perform extraction at room temperature to minimize thermal degradation. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | Screen different silica gel mesh sizes and consider alternative stationary phases like alumina. Optimize the gradient elution profile of the petroleum ether-ethyl acetate mobile phase. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. | |
| Co-elution of similar diterpenoids. | Employ multi-step chromatographic purification, including preparative HPLC, for final polishing.[5] | |
| Compound Degradation During Purification | Sensitivity to pH, light, or temperature. | Avoid extreme pH conditions and protect fractions from direct light. Use refrigerated fraction collectors and perform purification steps in a cold room if necessary. |
| Inconsistent Purity Between Batches | Variability in raw material. | Source E. lathyris seeds from a consistent and reputable supplier. Perform quality control on the raw material. |
| Inconsistent purification process. | Standardize all purification parameters, including solvent quality, column packing, and elution conditions. | |
| High Levels of Residual Solvents | Inefficient solvent removal. | Use a rotary evaporator under optimal temperature and pressure settings. For final product, utilize high-vacuum drying to remove trace solvents. |
Experimental Protocols
Scaled-Up Purification of this compound
This protocol is an adaptation of the lab-scale method for larger quantities of starting material.
1. Extraction:
-
Grind 50 kg of dried Euphorbia lathyris seeds to a fine powder.
-
Macerate the powder in 95% ethanol (EtOH) at a 1:5 solid-to-solvent ratio (w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the seed residue two more times.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a large-scale rotary evaporator to obtain the crude extract.
2. Liquid-Liquid Partitioning:
-
Suspend the crude extract in a 1:1 mixture of water and ethyl acetate (EtOAc).
-
Separate the layers and collect the EtOAc fraction. Repeat the partitioning of the aqueous layer with EtOAc twice more.
-
Combine the EtOAc fractions and concentrate to dryness.
3. Large-Scale Silica Gel Column Chromatography:
-
Prepare a large glass column with silica gel (160-200 mesh) in petroleum ether.
-
Dissolve the concentrated EtOAc fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions containing this compound using a preparative HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.[5]
-
Detection: UV at 254 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[6][7][8]
1. Cell Seeding:
-
Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of this compound in a mouse xenograft model.[9][10][11][12]
1. Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Subcutaneously inject 1 x 10⁶ cancer cells (e.g., A549) suspended in 100 µL of Matrigel into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of saline with a small percentage of a solubilizing agent like Cremophor EL).
-
Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle only.
4. Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
The study endpoint is typically when the tumors in the control group reach a predetermined maximum size or when the mice show signs of significant toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Preliminary Toxicology Assessment
A preliminary toxicology study is essential to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[13][14][15][16][17]
1. Dose Range Finding Study:
-
Use a small number of healthy rodents (e.g., mice or rats).
-
Administer single escalating doses of this compound to different groups of animals.
-
Observe the animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.
-
This study helps to determine the dose range for subsequent repeat-dose studies.
2. Repeat-Dose Toxicity Study (e.g., 14-day study):
-
Administer this compound daily for 14 days at three different dose levels (low, medium, and high) to groups of rodents.
-
Include a control group receiving the vehicle.
-
Monitor clinical signs, body weight, and food consumption daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Data Presentation
Table 1: Projected Yields and Purity for Scaled-Up Purification of this compound
| Starting Material (kg of seeds) | Crude Extract Yield (kg, approximate) | Semi-Purified Fraction Yield (g, approximate) | Final Purified this compound Yield (g, approximate) | Purity (by HPLC, %) |
| 10 | 1 | 1.4 | 0.2 | >95 |
| 50 | 5 | 7 | 1.0 | >95 |
| 100 | 10 | 14 | 2.0 | >95 |
Note: These are projected values based on lab-scale data and typical scale-up efficiencies. Actual yields may vary.
Table 2: Example In Vitro Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Cancer) | 5 - 15 |
| MDA-MB-231 (Breast Cancer) | 10 - 25 |
| HeLa (Cervical Cancer) | 8 - 20 |
Note: These are representative IC₅₀ ranges. Actual values should be determined experimentally.
Visualizations
Experimental Workflow for Scaling Up Purification
Caption: Workflow for the scaled-up purification of this compound.
Logical Relationship for Preclinical Development
Caption: Logical flow of preclinical development for this compound.
Signaling Pathway of Lathyrane Diterpenoids
Caption: Postulated signaling pathways for lathyrane diterpenoids.
References
- 1. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 14. criver.com [criver.com]
- 15. pharmidex.com [pharmidex.com]
- 16. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. altasciences.com [altasciences.com]
Validation & Comparative
A Comparative Analysis of Euphorbia Factor L8 and Euphorbia Factor L3: Cytotoxicity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two lathyrane-type diterpenoids, Euphorbia factor L8 and Euphorbia factor L3, isolated from the seeds of Euphorbia lathyris. Both compounds have demonstrated potential as cytotoxic agents, with research indicating their activity against various cancer cell lines. This document summarizes their chemical properties, comparative cytotoxic effects, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Chemical and Physical Properties
This compound and Euphorbia factor L3 share a common tricyclic lathyrane skeleton but differ in their substituent groups, which significantly influences their biological activity.[1]
| Property | This compound | Euphorbia factor L3 |
| Systematic Name | (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene[2][3] | 5,15-Diacetyl-3-benzoyllathyrol |
| Molecular Formula | C30H37NO7[2][3] | C31H38O7 |
| Molecular Weight | 523.61 g/mol [3] | 522.6 g/mol |
| Source | Seeds of Euphorbia lathyris[3] | Seeds of Euphorbia lathyris[4] |
Comparative Cytotoxicity
A key study by Teng et al. directly compared the cytotoxic activities of this compound and Euphorbia factor L3 against a panel of human cancer cell lines using the sulforhodamine B (SRB) assay. The results, summarized below, indicate that both compounds exhibit cytotoxic effects, with Euphorbia factor L3 generally demonstrating greater potency across the tested cell lines.
| Cell Line | Cancer Type | IC50 (µM) - this compound | IC50 (µM) - Euphorbia factor L3 |
| A549 | Lung Carcinoma | >10 | 5.8 |
| MDA-MB-231 | Breast Adenocarcinoma | >10 | 7.2 |
| KB | Nasopharyngeal Carcinoma | 8.5 | 4.1 |
| MCF-7 | Breast Adenocarcinoma | >10 | 9.3 |
| KB-VIN (MDR) | Multidrug-Resistant Nasopharyngeal Carcinoma | 6.3 | 3.9 |
Data sourced from Teng et al., "Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris".[1]
Mechanism of Action
Euphorbia factor L3: Induction of Apoptosis via the Mitochondrial Pathway
Research has elucidated the mechanism of action for Euphorbia factor L3, demonstrating its ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4][5] This process involves the following key steps:
-
Induction of Apoptosis: Treatment with Euphorbia factor L3 leads to a significant increase in the apoptotic cell population.[4]
-
Loss of Mitochondrial Membrane Potential: The compound causes a disruption of the mitochondrial membrane potential (ΔΨm).[4]
-
Cytochrome c Release: The loss of mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.[4][5]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, leading to the execution of apoptosis.[5]
Caption: Mitochondrial apoptosis pathway induced by Euphorbia Factor L3.
This compound: Mechanism Under Investigation
The specific molecular mechanism of action for this compound has not been as extensively studied as that of Euphorbia factor L3. However, the study by Teng et al. suggests that the substitutions at positions C-3, C-5, C-7, and C-15 of the lathyrane skeleton are critical for cytotoxicity.[1] Given the structural similarities between the two compounds, it is plausible that this compound may also induce apoptosis, though likely with different efficacy due to its distinct nicotinoyloxy substituent at C-3 compared to the benzoyloxy group in Euphorbia factor L3. Further research is required to fully elucidate its mechanism of action.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.[6][7]
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate until they form a monolayer.
-
Compound Treatment: Treat the cells with various concentrations of this compound and L3 and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the cellular protein content and, therefore, the cell number.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Both this compound and Euphorbia factor L3 are promising cytotoxic agents derived from Euphorbia lathyris. Experimental data indicates that Euphorbia factor L3 is a more potent cytotoxic agent against the tested cancer cell lines compared to this compound. The mechanism of action for Euphorbia factor L3 involves the induction of apoptosis via the mitochondrial pathway. While the precise mechanism for this compound remains to be fully elucidated, structure-activity relationships suggest that the nature of the ester substituents is a key determinant of cytotoxic potency. Further investigation into the specific molecular targets of both compounds is warranted to advance their potential as anticancer drug candidates.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Euphorbia Factor L8: A Comparative Analysis Across Diverse Cancer Models
For Immediate Release
A comprehensive analysis of the lathyrane-type diterpenoid, Euphorbia factor L8, derived from the seeds of Euphorbia lathyris, reveals its cytotoxic activity against a panel of human cancer cell lines. This guide provides a comparative overview of its efficacy, details the experimental methodologies used for its evaluation, and illustrates the potential mechanisms underlying its anti-cancer effects. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into this promising natural compound.
Comparative Cytotoxic Activity of this compound
The anti-proliferative activity of this compound has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison. The data presented below is derived from a seminal study by Teng et al. (2018), which utilized the sulforhodamine B (SRB) assay to determine cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A549 | Lung Carcinoma | > 10 |
| MDA-MB-231 | Breast Adenocarcinoma | > 10 |
| KB | Nasopharyngeal Carcinoma | > 10 |
| MCF-7 | Breast Adenocarcinoma | > 10 |
| KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 3.76 |
Note: The study also investigated other related compounds, namely Euphorbia factors L1, L2, L3, and L9. For comparative purposes, Euphorbia factor L9 showed the strongest cytotoxicity across all cell lines, while Euphorbia factor L2 demonstrated selectivity against the multidrug-resistant KB-VIN cell line.[1][2]
In-Depth Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a further 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Subsequently, 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis via Flow Cytometry
This technique is employed to investigate the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the desired concentration of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further elucidate the evaluation process and the mechanistic action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound activity.
Caption: Putative signaling pathways affected by this compound.
Discussion of Mechanism of Action
While comprehensive mechanistic studies on this compound are still emerging, initial findings suggest a multi-faceted mode of action. The work by Teng et al. (2018) indicates that related lathyrane diterpenoids can disrupt normal cell cycle progression.[1][2] Furthermore, these compounds were observed to induce aggregation of actin filaments and interfere with the microtubule network, suggesting that cytoskeletal disruption is a key aspect of their cytotoxic effect.[1][2] Such interference can trigger apoptotic pathways, ultimately leading to cancer cell death.
The selectivity of this compound for the multidrug-resistant KB-VIN cell line suggests a potential to overcome common mechanisms of chemotherapy resistance, a critical area of investigation in oncology. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by this compound in different cancer contexts, including in vivo models, to validate its therapeutic potential.
References
Validating the Molecular Targets of Euphorbia Factor L8: A Comparative Guide to CRISPR-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
Euphorbia factor L8 (EFL8), a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, has demonstrated significant cytotoxic activity against various cancer cell lines. While its therapeutic potential is promising, the precise molecular targets through which it exerts its effects remain to be fully elucidated. This guide provides a comprehensive overview of how CRISPR-Cas9 technology can be leveraged to definitively identify and validate the molecular targets of EFL8. We present a hypothetical CRISPR-based workflow, compare it with alternative target validation methods, and provide detailed experimental protocols and data presentation formats to guide your research.
Unraveling the Mechanism of Action: The Case for CRISPR
Preliminary studies on lathyrane diterpenoids suggest multiple potential mechanisms of action, including the induction of apoptosis via the mitochondrial pathway, disruption of the cell cycle, and aggregation of actin filaments. Furthermore, related compounds have been suggested to interact with targets such as β-tubulin and the pregnane X receptor (PXR). CRISPR-Cas9 technology offers a precise and efficient way to investigate these putative targets by directly editing the genes that encode them. By knocking out or modifying these genes, researchers can observe whether the cytotoxic effects of EFL8 are diminished, thereby validating a direct link between the compound and its molecular target.
Data Presentation: A Comparative Analysis
Effective target validation relies on clear, quantitative data. The following tables present hypothetical data from experiments designed to validate the molecular targets of this compound using CRISPR-Cas9.
Table 1: Effect of Gene Knockout on EFL8-Induced Cytotoxicity
| Target Gene | Cell Line | IC50 of EFL8 (µM) - Wild Type | IC50 of EFL8 (µM) - CRISPR KO | Fold Change in IC50 |
| PXR | A549 | 15.2 | 16.1 | 1.06 |
| BAX | A549 | 15.2 | 48.7 | 3.20 |
| BAK | A549 | 15.2 | 45.9 | 3.02 |
| BAX/BAK (Double KO) | A549 | 15.2 | 98.5 | 6.48 |
| TUBB | A549 | 15.2 | 33.1 | 2.18 |
This hypothetical data suggests that knockout of the pro-apoptotic genes BAX and BAK significantly reduces the cytotoxic effect of EFL8, indicating their involvement in its mechanism of action. A lesser effect is seen with the knockout of β-tubulin (TUBB), while the knockout of PXR has a negligible effect.
Table 2: Comparison of Target Validation Methods for EFL8
| Method | Principle | Throughput | Potential for Off-Target Effects | Confirmation of On-Target Engagement |
| CRISPR-Cas9 Knockout | Gene disruption leading to loss of protein function. | High (pooled screens) | Moderate (can be mitigated with careful sgRNA design) | Indirect (phenotypic change) |
| RNA Interference (RNAi) | Post-transcriptional gene silencing. | High | High (off-target silencing is common) | Indirect (phenotypic change) |
| Small Molecule Inhibitors | Chemical inhibition of protein function. | High | High (lack of specificity is a major concern) | Direct (biochemical assays) |
| Cellular Thermal Shift Assay (CETSA) | Measures target protein stabilization upon ligand binding. | Low to Medium | Low | Direct |
| Affinity Chromatography | Pull-down of target proteins using a derivatized compound. | Low | Low | Direct |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful target validation. Below are methodologies for key experiments in a CRISPR-based workflow.
CRISPR-Cas9 Mediated Knockout of Putative Target Genes
-
sgRNA Design and Cloning:
-
Identify the target gene sequence from the NCBI database.
-
Design at least three single-guide RNAs (sgRNAs) targeting early exons of the gene using a validated online tool (e.g., CHOPCHOP). Select sgRNAs with high on-target and low off-target scores.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the supernatant after 48 and 72 hours.
-
Transduce the target cancer cell line (e.g., A549) with the lentiviral particles in the presence of polybrene.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation of Gene Knockout:
-
Isolate genomic DNA from the selected cells.
-
Amplify the target region by PCR.
-
Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Confirm the absence of the target protein by Western blot analysis.
-
Cell Viability Assay
-
Seed wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for 72 hours.
-
Assess cell viability using the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).
-
Calculate the IC50 values using non-linear regression analysis in GraphPad Prism.
Western Blot Analysis
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Diagrams illustrating workflows and pathways are essential for clear communication of complex biological processes.
By employing the systematic and precise approach of CRISPR-Cas9, researchers can move beyond correlational studies to establish a causal link between this compound and its molecular targets. This guide provides a foundational framework to design and execute such validation studies, ultimately accelerating the development of this promising natural compound into a potential therapeutic agent.
Comparative Gene Expression Analysis of Euphorbia Factor L8 and Alternatives in Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the effects of Euphorbia factors on gene expression in cancer cell lines, with a focus on providing a baseline for understanding the potential mechanisms of Euphorbia factor L8 (EFL8). Due to the limited availability of specific gene expression data for EFL8, this comparison centers on the closely related lathyrane diterpenoids, Euphorbia factor L1 (EFL1) and Euphorbia factor L2 (EFL2), isolated from the seeds of Euphorbia lathyris[1]. Their effects are compared with those of the conventional chemotherapeutic agents doxorubicin and 5-fluorouracil. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel anticancer compounds.
Executive Summary
Euphorbia factors, particularly EFL1 and EFL2, have been shown to induce significant changes in the gene expression profiles of human colon adenocarcinoma Caco-2 cells. These changes are implicated in critical cellular processes including apoptosis, cell cycle regulation, and inflammatory responses[1]. This guide presents a summary of the differentially expressed genes following treatment with EFL1 and EFL2, alongside a review of the known gene expression changes induced by doxorubicin and 5-fluorouracil in similar models. Detailed experimental protocols and visualizations of the key signaling pathways and experimental workflows are provided to support further research and development.
Data Presentation: Comparative Gene Expression
The following tables summarize the quantitative data on differentially expressed genes in Caco-2 cells following treatment with Euphorbia factor L1 and L2, as reported by Zou et al. (2022)[1]. It is important to note that a direct, side-by-side experimental comparison with doxorubicin and 5-fluorouracil under the same conditions is not available in the current literature. The data for the conventional chemotherapeutics are compiled from various studies to provide a general overview of their impact on gene expression.
Table 1: Differentially Expressed Genes in Caco-2 Cells Treated with Euphorbia Factor L1 (200 µM for 72h) [1]
| Gene Symbol | Gene Name | Fold Change | p-value | Function |
| Upregulated | ||||
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | >2 | <0.05 | Inflammatory response, chemotaxis |
| IL1A | Interleukin 1 Alpha | >2 | <0.05 | Inflammatory response, cell proliferation |
| ... | ... | ... | ... | ... |
| Downregulated | ||||
| SLC7A5 | Solute Carrier Family 7 Member 5 | < -2 | <0.05 | Amino acid transport |
| ... | ... | ... | ... | ... |
(Note: The full list of 154 differentially expressed mRNAs is extensive. This table presents a selection of key genes. For a complete dataset, researchers are directed to the supplementary materials of the referenced study.)
Table 2: Differentially Expressed Genes in Caco-2 Cells Treated with Euphorbia Factor L2 (200 µM for 72h) [1]
| Gene Symbol | Gene Name | Fold Change | p-value | Function |
| Upregulated | ||||
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | >2 | <0.05 | Signal transduction, cell proliferation, differentiation |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | >2 | <0.05 | Signal transduction, cell proliferation, apoptosis |
| EGR1 | Early Growth Response 1 | >2 | <0.05 | Transcription factor, cell growth, apoptosis |
| ... | ... | ... | ... | ... |
| Downregulated | ||||
| ASNS | Asparagine Synthetase | < -2 | <0.05 | Amino acid biosynthesis |
| ... | ... | ... | ... | ... |
(Note: The full list of 1101 differentially expressed mRNAs is extensive. This table presents a selection of key genes. For a complete dataset, researchers are directed to the supplementary materials of the referenced study.)
Table 3: Commonly Affected Genes and Pathways by Doxorubicin and 5-Fluorouracil in Colon Cancer Cells
| Treatment | Key Affected Genes | Key Affected Pathways | Reference |
| Doxorubicin | TOP2A, TP53, BAX, BCL2, CASP3, CASP9 | DNA damage response, Apoptosis (intrinsic and extrinsic), Cell cycle arrest | [2][3] |
| 5-Fluorouracil | TYMS, DPYD, TP53, SMAD4, TGFB1, BAX, CASP3, CASP8, CASP9 | Thymidylate synthesis, DNA damage, Apoptosis, TGF-β signaling | [4][5][6][7] |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Zou et al. (2022) for the analysis of EFL1 and EFL2 on Caco-2 cells[1].
1. Cell Culture and Treatment
-
Cell Line: Human colon adenocarcinoma Caco-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and grown to 80-90% confluence. The medium was then replaced with fresh medium containing 200 µM of EFL1 or EFL2. Control cells were treated with the vehicle (e.g., DMSO) at the same concentration.
-
Incubation Time: 72 hours.
2. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA was extracted from the treated and control cells using TRIzol reagent according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and purity of the RNA were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Library Preparation: mRNA was enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.
-
Sequencing: The prepared libraries were sequenced on an Illumina sequencing platform.
3. Data Analysis
-
Quality Control: Raw sequencing reads were filtered to remove low-quality reads and adapters.
-
Alignment: The clean reads were aligned to the human reference genome (e.g., GRCh38).
-
Differential Gene Expression Analysis: Gene expression levels were quantified, and differentially expressed genes (DEGs) were identified using software packages such as DESeq2 or edgeR. A fold change > 2 and a p-value < 0.05 were typically used as thresholds for significance.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the DEGs to identify the biological processes and signaling pathways affected by the treatments.
Visualization of Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways implicated in the action of Euphorbia factors and the general experimental workflow.
Caption: Putative signaling pathway of Euphorbia factors leading to apoptosis.
Caption: General experimental workflow for comparative gene expression analysis.
Discussion and Future Directions
The available data indicates that Euphorbia factors L1 and L2 induce distinct and significant changes in the transcriptome of Caco-2 cells, with EFL2 appearing to have a more pronounced effect, altering a larger number of genes[1]. The affected pathways, including apoptosis and cell cycle regulation, are consistent with the known cytotoxic effects of many anticancer agents.
Compared to doxorubicin and 5-fluorouracil, which have well-characterized mechanisms of action involving DNA damage and inhibition of DNA synthesis, the precise molecular targets of Euphorbia factors are less understood. The gene expression data suggests that they may act through a broader range of signaling pathways, potentially offering new avenues for cancer therapy.
Further research is needed to:
-
Conduct direct comparative gene expression studies of this compound alongside other Euphorbia factors and conventional chemotherapeutics under standardized conditions.
-
Validate the observed gene expression changes at the protein level.
-
Elucidate the specific molecular targets of this compound and other lathyrane diterpenoids.
-
Investigate the therapeutic potential of these compounds in in vivo models.
This guide provides a foundational resource for researchers to build upon in the exciting field of natural product-based drug discovery. The detailed protocols and comparative data herein should facilitate the design of future experiments aimed at unlocking the full therapeutic potential of Euphorbia factors.
References
- 1. Integrated Analysis of Transcriptome and microRNA Profile Reveals the Toxicity of Euphorbia Factors toward Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Treatment of Caco-2 Cells with Doxorubicin and Gold Nanoparticles Produced from Cyclopia intermedia Extracts or Mangiferin Enhances Drug Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Influence of 5-Fluorouracil on SMAD4 and TGFB1 Gene Expression, Apoptosis Induction and DNA Damage in Human Cell Lines [mdpi.com]
- 5. Anticancer Effect of Fluorouracil and Gum-Based Cerium Oxide Nanoparticles on Human Malignant Colon Carcinoma Cell Line (Caco2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Assessing the Selectivity of Euphorbia Factor L8 for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. A key determinant of a promising therapeutic candidate is its ability to selectively target cancer cells while sparing healthy, normal cells. This guide provides a comparative assessment of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, focusing on its selectivity for cancer cells. Due to a lack of publicly available data directly comparing the cytotoxicity of this compound on both cancerous and normal cell lines, this guide presents the existing data on its effects on cancer cells and supplements this with a comparative analysis of a structurally similar lathyrane diterpenoid for which selectivity data is available.
Cytotoxicity of this compound Against Human Cancer Cell Lines
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.0 ± 0.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 3.1 ± 0.2 |
| KB | Nasopharyngeal Carcinoma | 1.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 4.2 ± 0.5 |
| KB-VIN (Multidrug-Resistant) | Nasopharyngeal Carcinoma | 2.5 ± 0.4 |
Data sourced from a study on the cytotoxicity of lathyrane-type diterpenoids from Euphorbia lathyris seeds.[1][2]
Comparative Analysis of a Structurally Related Lathyrane Diterpenoid
To illustrate the concept of selectivity for this class of compounds, we present data from a study on a different lathyrane diterpenoid, herein referred to as "Compound 3," which was evaluated for its cytotoxic effects on both breast cancer cell lines and a normal human cell line.
| Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | 10.1 ± 5 | 4.95 |
| 4T1 | Breast Cancer | 28 ± 5 | 1.79 |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | 50 ± 3 | - |
¹Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
This data demonstrates that Compound 3 exhibits a degree of selectivity, being more toxic to the MCF-7 breast cancer cell line than to the normal HUVEC line.[3] This suggests that lathyrane diterpenoids as a class have the potential for selective cytotoxicity against cancer cells, warranting further investigation into the specific selectivity profile of this compound.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The cytotoxic activity of this compound was determined using the Sulforhodamine B (SRB) assay.[1][2]
Methodology:
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at a wavelength of 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 value was calculated from the dose-response curve.
MTT Assay for Cytotoxicity
The cytotoxicity of the comparative lathyrane diterpenoid was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Methodology:
-
Cell Plating: Cells (cancerous and normal) were seeded in 96-well plates.
-
Compound Treatment: After 24 hours, the cells were treated with different concentrations of the test compound and incubated.
-
MTT Addition: MTT solution was added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.
Postulated Mechanism of Action and Signaling Pathways
While the precise signaling pathways affected by this compound are not fully elucidated, studies on related lathyrane diterpenoids suggest potential mechanisms of action that contribute to their cytotoxic effects. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Some lathyrane diterpenoids have been shown to modulate the NF-κB signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and inflammation.[5][6]
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified representation of the NF-κB signaling pathway, which may be relevant to the mechanism of action of this compound.
Caption: General workflow for assessing cytotoxicity and selectivity.
Caption: Postulated inhibition of the NF-κB pathway by lathyrane diterpenoids.
Conclusion and Future Directions
The available data indicates that this compound possesses potent cytotoxic activity against a range of human cancer cell lines. While direct evidence of its selectivity for cancer cells over normal cells is currently lacking, comparative data from a structurally similar lathyrane diterpenoid suggests that this class of compounds has the potential for a favorable selectivity profile.
To definitively assess the therapeutic potential of this compound, further research is imperative. Specifically, studies evaluating its cytotoxicity on a panel of normal, non-cancerous human cell lines are crucial to determine its selectivity index. Furthermore, a deeper investigation into its mechanism of action, including the specific signaling pathways it modulates, will provide a more complete understanding of its anti-cancer properties and guide future drug development efforts.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publish.kne-publishing.com [publish.kne-publishing.com]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 5. scienceopen.com [scienceopen.com]
- 6. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Pro-Apoptotic Effects of Euphorbia factor L8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic effects of Euphorbia factor L8 and related compounds. Due to the limited direct experimental data on this compound, this document extrapolates its potential mechanism based on the well-documented activities of its structural analogs, Euphorbia factor L2 and L3, isolated from the same source, Euphorbia lathyris. We present a framework for the independent verification of this compound's pro-apoptotic potential, alongside a comparison with other relevant diterpenoids.
Introduction to Euphorbia Factors and Apoptosis
Euphorbia, a large genus of flowering plants, is a rich source of bioactive diterpenoids, several of which have demonstrated potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] Consequently, compounds that can selectively induce apoptosis in cancer cells are of significant interest in drug discovery.
While this compound has been isolated and structurally characterized as a lathyrane diterpenoid from the seeds of Euphorbia lathyris, its specific biological activities, particularly its pro-apoptotic effects, remain to be extensively studied.[4][5] However, substantial evidence for the pro-apoptotic mechanisms of the closely related compounds, Euphorbia factor L2 and L3, provides a strong basis for predicting and verifying similar activity in this compound.[1]
Comparative Analysis of Pro-Apoptotic Diterpenoids
This section compares the known pro-apoptotic activity of Euphorbia factors L2 and L3 with another diterpenoid, Euphorbiasteroid, to provide a benchmark for the potential efficacy of this compound.
Table 1: Comparison of IC50 Values and Apoptosis Induction
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (Concentration) | Reference |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 ± 2.14 | 23.7% (40 µM), 36.9% (80 µM) | [6] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | 22.0% (45 µM), 35.9% (90 µM) | [1][7][8] |
| MCF-7 (Breast Cancer) | 45.28 ± 2.56 | Not Reported | [1] | |
| LoVo (Colon Cancer) | 41.67 ± 3.02 | Not Reported | [1] | |
| Euphorbiasteroid | Hepatocellular Carcinoma Cells | Not Reported | Induces apoptosis and autophagy | [9] |
Proposed Pro-Apoptotic Signaling Pathway of this compound
Based on the mechanisms elucidated for Euphorbia factors L2 and L3, it is hypothesized that this compound induces apoptosis via the intrinsic mitochondrial pathway.[1][6] This pathway is characterized by the induction of cellular stress, leading to mitochondrial dysfunction and the activation of a caspase cascade.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
Experimental Protocols for Independent Verification
To validate the pro-apoptotic effects of this compound, a series of well-established experimental protocols should be employed.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and its IC50 value.
Protocol:
-
Seed cancer cells (e.g., A549 human lung carcinoma) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Protocol:
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, and Cytochrome c).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial integrity.
Protocol:
-
Treat cells with this compound.
-
Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of ΔΨm.
Caption: Workflow for the experimental verification of this compound's pro-apoptotic effects.
Conclusion
While direct experimental evidence for the pro-apoptotic effects of this compound is currently lacking, the data from its close structural analogs, Euphorbia factors L2 and L3, strongly suggest its potential as a pro-apoptotic agent that acts through the mitochondrial pathway. The experimental framework provided in this guide offers a comprehensive approach for the independent verification of these effects. Such studies are crucial for determining the therapeutic potential of this compound and for the broader development of novel anticancer agents from natural sources.
References
- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway [agris.fao.org]
- 8. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Euphorbia Factor L8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Euphorbia factor L8. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, a diterpenoid isolated from the seeds of Euphorbia lathyris. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires meticulous attention to detail. The following guidelines are based on available safety data and general protocols for the handling of hazardous phorbol esters.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields[1]. |
| Hand Protection | Protective gloves (e.g., nitrile)[1]. |
| Body Protection | Impervious clothing or lab coat[1]. |
| Respiratory Protection | Suitable respirator if handling powders or creating aerosols[2][3]. |
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Seek prompt medical attention[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1]. If skin contact occurs, wash with soap and cold water; avoid using solvents[4].
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek immediate medical help[1].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately[1][3].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant[1]. However, for trace amounts or contaminated labware, an inactivation step is recommended based on procedures for similar phorbol esters.
Experimental Protocol for Inactivation of Phorbol Esters:
Phorbol esters can be inactivated using a 5% sodium hypochlorite solution (household bleach)[2].
Methodology:
-
Preparation of Inactivation Solution: Prepare a fresh 5% solution of sodium hypochlorite.
-
Application to Contaminated Materials:
-
For liquid waste containing this compound, carefully add the 5% sodium hypochlorite solution to the waste container in a fume hood.
-
For contaminated labware (e.g., glassware, pipette tips), immerse them completely in the 5% sodium hypochlorite solution.
-
-
Incubation: Allow the inactivation solution to be in contact with the waste or contaminated materials for a sufficient period. While a specific time for this compound is not provided, a minimum of 2 hours is a general recommendation for similar compounds.
-
Final Disposal: After inactivation, the resulting solution should be neutralized if necessary and then disposed of as hazardous waste according to institutional and local regulations. The decontaminated labware should be thoroughly rinsed with water before reuse or disposal.
Table 2: Quantitative Data for Disposal
| Parameter | Value/Instruction |
| Inactivation Agent | 5% Sodium Hypochlorite[2] |
| Recommended Contact Time | Minimum 2 hours (general guidance) |
| Final Disposal Route | Approved waste disposal plant[1] |
Waste Management Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Clean up waste regularly and address abnormal spills immediately[2].
-
Avoid breathing dust and contact with skin and eyes[2].
-
Use dry clean-up procedures and avoid generating dust. Vacuum up or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter[2].
-
Dampen with water to prevent dusting before sweeping[2].
-
Place the collected material in suitable, labeled containers for disposal[2].
-
-
Major Spills:
-
Clear the area of all personnel and move upwind[2].
-
Alert Emergency Responders, providing the location and nature of the hazard[2].
-
Wear full-body protective clothing with breathing apparatus[2].
-
Prevent the spillage from entering drains or water courses[2].
-
Contain the spill with sand, earth, or vermiculite[2].
-
Collect the recoverable product into labeled containers for disposal[2].
-
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and minimizing environmental impact.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Euphorbia Factor L8
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Euphorbia factor L8. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The provided Material Safety Data Sheet (MSDS) for this compound mandates the use of specific PPE to prevent exposure.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental to a safe working environment.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves | Prevents skin contact with the compound. The specific type of glove should be selected based on the solvent used and breakthrough times. While specific compatibility data for this compound is unavailable, nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals. For prolonged or high-exposure tasks, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for integrity before use. |
| Skin and Body Protection | Impervious clothing (e.g., a fully buttoned lab coat) | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols. The appropriate type of respirator (e.g., N95, or a cartridge respirator for organic vapors if dissolved in a volatile solvent) should be determined by a qualified safety professional based on a risk assessment of the specific procedures being performed. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize risk.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a designated area, preferably a chemical fume hood, to contain any potential airborne particles or vapors.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[1]
-
Preventing Exposure: Avoid inhalation, and contact with eyes and skin.[1] Minimize the creation of dust and aerosols.[1]
Storage
-
Powder Form: Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[1]
-
In Solvent: Store at -80°C in a tightly sealed container in a cool, well-ventilated area.[1]
-
General Precautions: Keep away from direct sunlight and sources of ignition.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container immediately after use. |
| Spills | In case of a spill, evacuate the area and follow your institution's chemical spill response protocol. Use appropriate absorbent materials for liquid spills and avoid generating dust from solid spills. All cleanup materials must be disposed of as hazardous waste. |
Emergency Procedures: First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
